GSK8814
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-[[(3R,4R,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-1,7-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35F2N5O3/c1-16-8-19(11-31-10-16)21-12-33-26(24-20(21)9-17(2)27(36)35-24)34-25-22(37-3)13-32-14-23(25)38-15-18-4-6-28(29,30)7-5-18/h8-12,18,22-23,25,32H,4-7,13-15H2,1-3H3,(H,33,34)(H,35,36)/t22-,23+,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPMMWAOCCOULO-JBRSBNLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2=CN=C(C3=C2C=C(C(=O)N3)C)NC4C(CNCC4OCC5CCC(CC5)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CN=C1)C2=CN=C(C3=C2C=C(C(=O)N3)C)N[C@@H]4[C@H](CNC[C@H]4OCC5CCC(CC5)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35F2N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK8814 in Prostate Cancer: An In-Depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK8814 is a potent and selective chemical probe for the bromodomain of ATPase Family AAA Domain-Containing Protein 2 (ATAD2). Emerging research has identified ATAD2 as a significant driver of prostate cancer progression and metastasis, making it a compelling therapeutic target. This technical guide delineates the mechanism of action of this compound in prostate cancer, providing a comprehensive overview of its molecular interactions, cellular effects, and the underlying signaling pathways. This document synthesizes the available preclinical data, outlines key experimental methodologies, and presents visual representations of the core mechanisms to facilitate further research and drug development efforts in this area.
Introduction: ATAD2 - A Key Epigenetic Regulator in Prostate Cancer
ATPase Family AAA Domain-Containing Protein 2 (ATAD2) is an epigenetic reader protein that recognizes and binds to acetylated histones, thereby playing a crucial role in chromatin remodeling and gene transcription.[1][2] In the context of prostate cancer, ATAD2 is frequently overexpressed and its elevated levels are associated with disease progression, metastasis, and poor patient outcomes.[1][2]
The oncogenic role of ATAD2 in prostate cancer is multifaceted, primarily revolving around its interaction with two key drivers of the disease: the Androgen Receptor (AR) and the MYC oncogene.[1][2]
-
Co-activation of the Androgen Receptor: ATAD2 functions as a co-activator for the AR.[2] Upon androgen stimulation, ATAD2 is recruited to AR target genes, enhancing their transcription.[2] This is critical for the proliferation and survival of both androgen-sensitive and castration-resistant prostate cancer cells.[2]
-
Modulation of MYC Activity: ATAD2 expression is associated with the activation of the MYC signaling pathway.[1] There is evidence of a reciprocal regulatory relationship between ATAD2 and MYC, where they can regulate each other's expression, creating a feed-forward loop that promotes tumor growth.[1]
Given its central role in prostate cancer pathogenesis, the selective inhibition of the ATAD2 bromodomain presents a promising therapeutic strategy.
This compound: A Potent and Selective ATAD2 Bromodomain Inhibitor
This compound has been identified as a potent and selective chemical probe and inhibitor of the ATAD2 bromodomain.[3][4] Its selectivity is a key feature, allowing for the specific interrogation of ATAD2 function with minimal off-target effects on other bromodomain-containing proteins, such as those in the BET (Bromodomain and Extra-Terminal domain) family.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available preclinical studies.
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 (ATAD2 Bromodomain) | 0.059 µM | Biochemical Assay | [3] |
| pKd (Binding Constant) | 8.1 | Isothermal Titration Calorimetry (ITC) | [4] |
| pKi (BROMOscan) | 8.9 | BROMOscan | [3] |
| pIC50 (ATAD2 vs. BRD4 BD1) | 7.3 vs. 4.6 | TR-FRET Assay | [3][4] |
| Selectivity (ATAD2 over BRD4 BD1) | >500-fold | TR-FRET Assay | [3] |
| IC50 (LNCaP Cell Colony Formation) | 2.7 µM | Colony Formation Assay | [3] |
Mechanism of Action in Prostate Cancer
The primary mechanism of action of this compound in prostate cancer is the competitive inhibition of the ATAD2 bromodomain's interaction with acetylated histones. This disruption of ATAD2's reader function leads to the downstream modulation of key oncogenic signaling pathways.
Signaling Pathway
This compound, by inhibiting ATAD2, is proposed to disrupt the transcriptional machinery that drives prostate cancer cell proliferation and survival. The key nodes of this pathway are the Androgen Receptor and MYC.
Cellular Effects in Prostate Cancer Models
Preclinical studies using the androgen-sensitive LNCaP human prostate adenocarcinoma cell line have demonstrated the anti-proliferative effects of this compound. Specifically, this compound has been shown to:
-
Inhibit Colony Formation: At a concentration of 20 µM, this compound affects colony formation in LNCaP cells, with an IC50 of 2.7 µM.[3] This indicates an impairment of the cells' ability to undergo sustained proliferation and form colonies.
-
Inhibit Cell Cycle and Division Genes: At high concentrations, this compound inhibits genes involved in the cell cycle and cell division in LNCaP cells.[3] This is consistent with the disruption of MYC-driven transcriptional programs that are critical for cell cycle progression.
At present, there are no publicly available in vivo efficacy studies of this compound in prostate cancer xenograft models. However, studies utilizing shRNA to knockdown ATAD2 in prostate cancer cell lines have shown impaired tumor growth in vivo, supporting the therapeutic potential of ATAD2 inhibition.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound in prostate cancer cells.
Colony Formation Assay
This protocol is a representative method for assessing the long-term proliferative capacity of prostate cancer cells treated with this compound.
Objective: To determine the effect of this compound on the ability of single LNCaP cells to form colonies.
Materials:
-
LNCaP cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest LNCaP cells using Trypsin-EDTA and resuspend in complete growth medium.
-
Perform a cell count and dilute the cell suspension to the desired seeding density (e.g., 500-1000 cells/well).
-
Seed the cells into 6-well plates and allow them to adhere overnight in the incubator.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A vehicle control (DMSO) should also be prepared.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plates for a period of 10-14 days, or until visible colonies are formed in the control wells.
-
The medium can be carefully replaced with fresh treatment medium every 3-4 days.
-
-
Fixation and Staining:
-
Aspirate the medium and gently wash the wells twice with PBS.
-
Add the fixation solution to each well and incubate for 15-20 minutes at room temperature.
-
Remove the fixation solution and wash the wells with water.
-
Add the crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Remove the staining solution and wash the wells with water until the background is clear.
-
Allow the plates to air dry.
-
-
Colony Counting and Analysis:
-
Scan or photograph the plates.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle control.
-
The IC50 value can be determined by plotting the surviving fraction against the log of the this compound concentration.
-
Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical workflow for the in vitro evaluation of this compound in prostate cancer cell lines.
Conclusion and Future Directions
This compound represents a valuable tool for elucidating the role of ATAD2 in prostate cancer and serves as a lead compound for the development of novel therapeutics. Its mechanism of action, centered on the inhibition of the ATAD2 bromodomain, leads to the disruption of critical AR and MYC signaling pathways, resulting in reduced proliferation of prostate cancer cells.
Future research should focus on:
-
In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in various prostate cancer xenograft and patient-derived xenograft (PDX) models is a critical next step.
-
Combination Therapies: Investigating the synergistic potential of this compound with existing prostate cancer therapies, such as androgen deprivation therapy or AR antagonists, could lead to more effective treatment regimens.
-
Biomarker Discovery: Identifying predictive biomarkers of response to ATAD2 inhibition will be crucial for patient stratification in future clinical trials.
-
Resistance Mechanisms: Understanding potential mechanisms of resistance to this compound will inform the development of next-generation ATAD2 inhibitors and strategies to overcome resistance.
The continued investigation of this compound and other ATAD2 inhibitors holds significant promise for the development of novel and effective treatments for patients with advanced prostate cancer.
References
GSK8814: A Technical Guide to a Selective Chemical Probe for the ATAD2 Bromodomain
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATPase Family AAA Domain Containing 2 (ATAD2), also known as ANCCA, is an epigenetic reader protein increasingly recognized as a compelling target in oncology. Its overexpression is correlated with poor prognoses in a variety of cancers, where it functions as a transcriptional co-regulator involved in cell growth and proliferation. ATAD2 contains a highly conserved bromodomain (BRD), a structural motif that recognizes and binds to acetylated lysine residues on histone tails, thereby mediating chromatin remodeling and gene expression. The development of selective chemical probes is crucial for dissecting the specific biological functions of the ATAD2 bromodomain and for validating it as a therapeutic target.
This document provides a comprehensive technical overview of GSK8814, a potent, selective, and cell-permeable chemical probe for the ATAD2 bromodomain. We detail its biochemical and cellular activity, provide methodologies for key experimental assays, and contextualize its utility by mapping the signaling pathways influenced by ATAD2.
Quantitative Data Summary
This compound is distinguished by its high potency for the ATAD2 bromodomain and its remarkable selectivity, particularly against the highly homologous Bromo and Extra Terminal Domain (BET) family of proteins (e.g., BRD4). This high degree of selectivity is critical for ensuring that observed biological effects can be confidently attributed to the inhibition of ATAD2, avoiding confounding phenotypes associated with BET inhibition.[1][2] The key quantitative metrics for this compound and its corresponding inactive enantiomer, GSK8815, are summarized below.
Table 1: In Vitro Potency and Binding Affinity of this compound and GSK8815
| Compound | Target | Assay Type | Parameter | Value | Reference(s) |
| This compound | ATAD2 | Biochemical | IC50 | 0.059 µM | [3] |
| ATAD2 | TR-FRET | pIC50 | 7.3 | [4] | |
| ATAD2B | TR-FRET | pIC50 | 7.7 | [5] | |
| ATAD2 | ITC | pKd (Kd) | 8.1 (8 nM) | [6] | |
| ATAD2 | BROMOscan | pKi | 8.9 | [3][6] | |
| GSK8815 | ATAD2 | TR-FRET | pIC50 | 5.5 | |
| (Negative Control) | ATAD2 | ITC | pKd | 5.5 |
Table 2: Selectivity Profile of this compound
| Target | Assay Type | Parameter | Value | Selectivity vs. ATAD2 | Reference(s) |
| BRD4 BD1 | TR-FRET | pIC50 | 4.6 | >500-fold | [3] |
| BRD4 (tandem) | ITC | pKd | <5.3 | >1000-fold | [4] |
| Bromodomain Panel | BROMOscan | - | ≥3.0 logs over 30/33 BRDs | >1000-fold | [5] |
Table 3: Cellular Activity of this compound
| Cell Line | Assay Type | Parameter | Value | Reference(s) |
| HEK293 (engineered) | NanoBRET | EC50 | 2 µM | [4][6] |
| LNCaP | Colony Formation | IC50 | 2.7 µM | [3] |
Experimental Workflows and Methodologies
The characterization of a chemical probe like this compound involves a multi-step process, starting from initial biochemical screening to validation of target engagement in a cellular context.
Caption: General experimental workflow for chemical probe validation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is used to measure the ability of a test compound to displace a known ligand from the ATAD2 bromodomain.
-
Principle: The assay relies on the energy transfer between a Terbium (Tb)-labeled donor (e.g., anti-GST antibody bound to a GST-tagged ATAD2) and a dye-labeled acceptor (e.g., a biotinylated histone peptide bound to streptavidin-dye). When in proximity, excitation of the donor results in emission from the acceptor. A test compound that displaces the histone peptide disrupts this FRET, leading to a decrease in the acceptor signal.[7][6]
-
Protocol Outline:
-
Reagent Preparation: Dilute recombinant GST-tagged ATAD2, biotinylated acetylated histone H4 peptide, Tb-labeled anti-GST antibody, and streptavidin-dye acceptor (e.g., XL665) in the appropriate assay buffer.[2]
-
Compound Dispensing: Serially dilute this compound in DMSO and dispense into a 384-well low-volume plate.
-
Protein-Ligand Addition: Add a pre-mixed solution of ATAD2, histone peptide, and streptavidin-dye to the wells.
-
Antibody Addition & Incubation: Add the Tb-labeled antibody to initiate the reaction. Incubate the plate at room temperature for 2 hours, protected from light.[6]
-
Data Acquisition: Read the plate on a TR-FRET capable microplate reader, measuring emissions at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[7]
-
Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Principle: A solution of the ligand (this compound) is titrated in small aliquots into a sample cell containing the protein (ATAD2). The instrument's power compensation system measures the heat change associated with each injection. The resulting isotherm is analyzed to derive thermodynamic parameters.[8][9]
-
Protocol Outline:
-
Sample Preparation: Exhaustively dialyze the purified ATAD2 protein against the final ITC buffer. Dissolve this compound in the exact same buffer dialysate to minimize heats of dilution. Degas both solutions immediately before use.[9]
-
Instrument Setup: Load the ATAD2 solution into the sample cell and the this compound solution into the titration syringe. Equilibrate the system to the desired temperature (e.g., 25°C).
-
Titration: Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the this compound solution into the ATAD2 solution, with sufficient spacing between injections to allow the signal to return to baseline.
-
Data Acquisition: The instrument records the power differential required to maintain zero temperature difference between the sample and reference cells.
-
Analysis: Integrate the heat flow signal for each injection peak. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kd and ΔH.
-
BROMOscan™ Selectivity Profiling
BROMOscan is a competition binding assay used to determine the selectivity of a compound against a large panel of bromodomains.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified via qPCR of the attached DNA tag. A potent inhibitor will prevent the bromodomain from binding to the support, resulting in a lower qPCR signal.[3][5]
-
Protocol Outline:
-
A panel of DNA-tagged bromodomains is used.
-
Each bromodomain is incubated with the immobilized ligand in the presence of the test compound (this compound).
-
After incubation, unbound bromodomain is washed away.
-
The amount of remaining, bead-bound bromodomain is quantified by qPCR.
-
Binding constants (Kd or Ki) are calculated by measuring the amount of bromodomain captured as a function of the test compound concentration.[3]
-
NanoBRET™ Cellular Target Engagement Assay
The NanoBRET assay quantifies compound binding to a specific target protein within intact, living cells.
-
Principle: The assay uses a target protein (ATAD2) genetically fused to a bright NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to ATAD2 is added to the cells. In the absence of a competing compound, the tracer binds to the NanoLuc-ATAD2 fusion, and the close proximity allows for Bioluminescence Resonance Energy Transfer (BRET). When a test compound (this compound) is added, it enters the cell and displaces the tracer from NanoLuc-ATAD2, causing a loss of BRET signal.
-
Protocol Outline:
-
Cell Preparation: Transiently transfect HEK293 cells with a plasmid encoding a NanoLuc-ATAD2 fusion protein. Culture the cells for 18-24 hours to allow for protein expression.[4]
-
Compound Dosing: Harvest the transfected cells and resuspend them. Dispense the cells into a white 384-well assay plate containing pre-dispensed serial dilutions of this compound.
-
Tracer Addition & Incubation: Add the NanoBRET fluorescent tracer to the wells. Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium with the target protein.[4]
-
Substrate Addition: Add the Nano-Glo® substrate and an extracellular NanoLuc inhibitor to the wells.
-
Data Acquisition: Immediately read the plate on an instrument capable of detecting both the donor (luminescence, ~450 nm) and acceptor (fluorescence, ~610 nm) signals.[4]
-
Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration to determine the cellular EC50.
-
ATAD2 Signaling Pathways
ATAD2 does not possess intrinsic enzymatic activity but acts as a scaffold and co-regulator, influencing the transcription of key oncogenes. By binding to acetylated histones, ATAD2 can recruit other factors and modulate chromatin structure. This compound is an invaluable tool for investigating the downstream consequences of inhibiting this bromodomain-mediated interaction in various cancer-relevant signaling cascades.[10][11]
Caption: Key signaling pathways modulated by the ATAD2 bromodomain.
-
Rb/E2F-cMyc Pathway: ATAD2 acts as a crucial coactivator for oncogenic transcription factors like c-Myc and E2F.[12][13] By binding to chromatin at the promoter regions of target genes, ATAD2 facilitates the transcription of genes essential for cell cycle progression (e.g., Cyclin D1, CDK4) and proliferation.[11][13]
-
Steroid Hormone Signaling: In hormone-dependent cancers like breast and prostate cancer, ATAD2 co-activates the estrogen receptor (ERα) and androgen receptor (AR), enhancing the expression of hormone-responsive genes that drive tumor growth.[10][12]
-
PI3K/AKT/mTOR Pathway: ATAD2 can promote the expression of key components of the PI3K/AKT pathway, which is central to cell survival, growth, and glucose metabolism in cancer cells.[12][13]
-
MAPK Pathway: Overexpression of ATAD2 has been shown to activate the MAPK signaling cascade, another critical pathway that regulates cell proliferation and survival.[12][13] Conversely, ATAD2 deletion can activate p38 MAPK-mediated apoptosis.[12]
-
Hedgehog (HH) Signaling: ATAD2 can upregulate the expression of key proteins in the Hedgehog pathway (e.g., SHH, GLI), promoting carcinogenesis, invasion, and migration.[10][11]
Conclusion
This compound is a well-characterized, high-quality chemical probe that enables rigorous investigation of ATAD2 bromodomain function. Its high potency and exceptional selectivity over the BET family make it a superior tool for deconvoluting the specific roles of ATAD2 in gene regulation and cancer biology. The availability of its inactive enantiomer, GSK8815, provides an ideal negative control for cellular experiments, strengthening the confidence in attributing observed phenotypes to on-target ATAD2 inhibition. By utilizing this compound with the experimental frameworks described herein, researchers can further illuminate the complex biology of ATAD2 and evaluate its potential as a therapeutic target for novel cancer therapies.
References
- 1. Frontiers | Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants [frontiersin.org]
- 2. agilent.com [agilent.com]
- 3. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 4. eubopen.org [eubopen.org]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. zaguan.unizar.es [zaguan.unizar.es]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. reactionbiology.com [reactionbiology.com]
The Selectivity Profile of GSK8814: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of GSK8814, a potent and selective chemical probe for the bromodomain of ATPase family AAA domain-containing protein 2 (ATAD2). The information presented herein is intended to equip researchers and drug development professionals with the critical data and methodologies necessary to effectively utilize this compound in the study of ATAD2 biology and its role in oncology.
Executive Summary
This compound is a highly selective inhibitor of the ATAD2 bromodomain, a protein implicated in various cancers through its role as a chromatin reader and transcriptional co-regulator. High ATAD2 expression is often correlated with poor prognoses in several cancer types. This compound offers a valuable tool to investigate the therapeutic potential of ATAD2 inhibition. This document details the binding affinity, in vitro and in-cell potency, and broad selectivity of this compound. It also provides detailed protocols for the key assays used to determine its selectivity profile and visual diagrams of its mechanism of action and experimental workflows.
Quantitative Selectivity Data
The selectivity of this compound has been rigorously characterized using a variety of biochemical and cellular assays. The following tables summarize the key quantitative data regarding its potency and selectivity.
Table 1: Potency of this compound against the Primary Target (ATAD2)
| Parameter | Value | Assay Type | Reference(s) |
| IC50 | 0.059 µM | Biochemical Assay | [1] |
| pIC50 | 7.3 | TR-FRET Assay | [1][2][3] |
| pKd | 8.1 | Isothermal Titration Calorimetry (ITC) | [1][2][3] |
| pKi | 8.9 | BROMOscan (Competitive Binding Assay) | [1][2][3] |
| EC50 | 2 µM | NanoBRET (Cellular Target Engagement) | [2][3] |
Table 2: Selectivity Profile of this compound Against Off-Targets
| Off-Target | Parameter | Value | Selectivity vs. ATAD2 | Reference(s) |
| BRD4 BD1 | pIC50 | 4.6 | >500-fold | [1] |
| BRD4 (general) | - | - | >1000-fold | [2][3] |
| ATAD2B | pIC50 | Comparable to ATAD2 | ~1-fold | |
| General Bromodomain Panel | Selectivity | >100-fold over most bromodomains | - | [2][3] |
Mechanism of Action
This compound functions by competitively binding to the acetyl-lysine (KAc) binding pocket of the ATAD2 bromodomain. This prevents ATAD2 from recognizing and binding to acetylated histone tails on chromatin. The recruitment of ATAD2 to chromatin is associated with the transcriptional activation of pro-proliferative genes, including those regulated by the transcription factors c-MYC and E2F. By inhibiting this interaction, this compound effectively downregulates the expression of these target genes, thereby impeding cancer cell growth.
Caption: Mechanism of action of this compound in the cell nucleus.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the selectivity profile of this compound.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol:
-
Preparation: Recombinant ATAD2 bromodomain protein is extensively dialyzed against the ITC buffer. This compound is dissolved in the same buffer to minimize heats of dilution.
-
Loading: The ATAD2 protein solution is loaded into the sample cell of the calorimeter. The this compound solution is loaded into the injection syringe.
-
Titration: A series of small injections of the this compound solution are made into the sample cell containing the ATAD2 protein.
-
Data Acquisition: The heat change after each injection is measured. The initial injections result in a large heat change as the binding sites on the protein become saturated. Subsequent injections produce smaller heat changes, eventually equaling the heat of dilution.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of this compound to ATAD2. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters, including the dissociation constant (Kd).[4]
BROMOscan® Competitive Binding Assay
BROMOscan is a competition binding assay platform used to determine the selectivity of inhibitors against a large panel of bromodomains.
Protocol:
-
Assay Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized ligand for binding to a DNA-tagged bromodomain (ATAD2).[5][6]
-
Reaction Setup: DNA-tagged ATAD2 is incubated with the immobilized ligand and varying concentrations of this compound.
-
Binding Competition: If this compound binds to ATAD2, it prevents the protein from binding to the immobilized ligand.
-
Quantification: The amount of DNA-tagged ATAD2 bound to the immobilized ligand is quantified using quantitative PCR (qPCR). A lower qPCR signal indicates stronger binding of this compound to ATAD2.[5]
-
Data Analysis: Dissociation constants (Ki) are calculated by plotting the amount of bound ATAD2 as a function of the this compound concentration. The selectivity is determined by comparing the Ki values across the entire panel of bromodomains.[5]
Caption: Generalized workflow for the BROMOscan assay.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This homogeneous assay is used to measure the displacement of a fluorescently labeled ligand from the ATAD2 bromodomain by an inhibitor.
Protocol:
-
Assay Principle: The assay utilizes a terbium-labeled donor (e.g., anti-GST antibody bound to a GST-tagged ATAD2) and a dye-labeled acceptor (e.g., a fluorescently labeled acetylated histone peptide). When the acceptor binds to the ATAD2 bromodomain, FRET occurs upon excitation of the donor.[7][8]
-
Reaction Mixture: A solution containing GST-tagged ATAD2, a terbium-labeled anti-GST antibody, the dye-labeled acetylated peptide, and varying concentrations of this compound is prepared in a microtiter plate.[7]
-
Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium. This compound will displace the dye-labeled peptide from the ATAD2 bromodomain.[7]
-
Signal Detection: The plate is read on a TR-FRET capable microplate reader. The reader excites the terbium donor and measures the emission from both the donor and the acceptor after a time delay to reduce background fluorescence.[7][9]
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the fluorescent peptide by this compound. The IC50 value is determined by plotting the FRET ratio against the logarithm of the this compound concentration.[7]
NanoBRET™ Cellular Target Engagement Assay
The NanoBRET assay is a proximity-based method that quantitatively measures the binding of a test compound to its target protein in live cells.
Protocol:
-
Cell Preparation: Cells are transiently transfected with a vector expressing the target protein (ATAD2) fused to a NanoLuc® luciferase.[10][11]
-
Tracer and Compound Addition: The transfected cells are seeded into a microtiter plate. A cell-permeable fluorescent tracer that binds to the ATAD2 bromodomain is added, followed by the addition of varying concentrations of the competing compound (this compound).[10]
-
Equilibration: The cells are incubated to allow the binding competition between the tracer and this compound to reach equilibrium.[10]
-
BRET Measurement: A substrate for the NanoLuc luciferase is added to the cells. If the fluorescent tracer is bound to the NanoLuc-ATAD2 fusion protein, the energy from the luciferase reaction is transferred to the tracer, resulting in a BRET signal. This signal is measured on a luminometer capable of detecting the specific wavelengths of the donor and acceptor.[10][12]
-
Data Analysis: The BRET ratio is calculated. Competition by this compound for the tracer binding site leads to a decrease in the BRET signal. The EC50 value is determined by plotting the BRET ratio against the logarithm of the this compound concentration.[11]
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. medkoo.com [medkoo.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. reactionbiology.com [reactionbiology.com]
- 12. youtube.com [youtube.com]
Probing the Engagement of GSK8814 with ATAD2 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target engagement of GSK8814, a potent and selective inhibitor of the ATPase Family AAA Domain Containing 2 (ATAD2) bromodomain, in cancer cell lines. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and development in oncology.
Core Data Summary
This compound demonstrates high affinity and selectivity for the ATAD2 bromodomain, a target implicated in the progression of various cancers. The following tables summarize the key quantitative metrics of this compound's activity.
| Binding and Inhibitory Activity of this compound | |
| Parameter | Value |
| IC50 | 0.059 µM[1][2] |
| pKd (isothermal titration calorimetry) | 8.1[1][2] |
| pKi (BROMOscan) | 8.9[1][2] |
| pIC50 (ATAD2) | 7.3[1][2] |
| pIC50 (BRD4 BD1) | 4.6[1][2] |
| Selectivity (ATAD2 vs. BRD4 BD1) | 500-fold[1][2] |
| Cellular Activity of this compound | |
| Assay | Cell Line |
| Cellular Target Engagement (EC50, NanoBRET) | - |
| Colony Formation Inhibition (IC50) | LNCaP |
Signaling Pathways
ATAD2 is a key regulator of chromatin structure and gene expression, influencing several oncogenic signaling pathways. Inhibition of the ATAD2 bromodomain by this compound is expected to modulate these pathways, impacting cancer cell proliferation and survival.
ATAD2 is known to be involved in several key oncogenic pathways:
-
Rb/E2F-cMyc Pathway: ATAD2 acts as a transcriptional co-activator for E2F and c-Myc, promoting the expression of genes essential for cell cycle progression and proliferation, such as Cyclin D1.[3][4]
-
Steroid Hormone Signaling: In hormone-responsive cancers, ATAD2 can co-activate nuclear receptors like the estrogen receptor (ERα), driving hormone-dependent cancer cell growth.[3]
-
PI3K/AKT and MAPK Pathways: These critical survival and proliferation pathways can be influenced by ATAD2's regulatory role in gene expression.[3][4]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest and wash the cells, then resuspend in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler, followed by a cooling step.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or lysis buffer.
-
Separate the soluble protein fraction from precipitated proteins by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Quantify the amount of soluble ATAD2 in the supernatant using Western blot or ELISA.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble ATAD2 as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Alternatively, an isothermal dose-response fingerprint can be generated by heating cells at a single, optimized temperature with varying concentrations of this compound.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.
Protocol:
-
Cell Transfection:
-
Co-transfect cells with plasmids encoding for a NanoLuc® luciferase-ATAD2 fusion protein (the energy donor) and a HaloTag®-histone fusion protein (the energy acceptor).
-
-
Cell Plating and Tracer Addition:
-
Plate the transfected cells in a multi-well plate.
-
Add a cell-permeable fluorescent tracer that binds to ATAD2, which will act as the BRET acceptor.
-
-
Compound Treatment and Signal Detection:
-
Treat the cells with a range of this compound concentrations.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor and acceptor emission signals using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio. Competitive displacement of the tracer by this compound will result in a dose-dependent decrease in the BRET signal.
-
Determine the EC50 value from the dose-response curve.
-
Colony Formation Assay
This assay assesses the long-term effect of an inhibitor on the ability of single cells to proliferate and form colonies.
Protocol:
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cancer cell line.
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
-
Inhibitor Treatment:
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate for 10-14 days, replacing the media with fresh inhibitor-containing media every 2-3 days.
-
-
Colony Staining and Quantification:
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with a solution such as 10% methanol and 10% acetic acid.
-
Stain the colonies with 0.5% crystal violet solution.
-
Wash away excess stain and allow the plates to dry.
-
Count the number of colonies (typically containing >50 cells).
-
-
Data Analysis:
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
-
Determine the IC50 value for colony formation inhibition.
-
This guide provides a foundational understanding of this compound's engagement with its target, ATAD2, in cancer cells. The provided data, pathways, and protocols are intended to facilitate further investigation into the therapeutic potential of ATAD2 inhibition.
References
Preliminary Investigation of GSK8814 in Novel Cancer Types: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary investigation of GSK8814, a potent and selective inhibitor of the ATAD2 bromodomain, in novel cancer types beyond its initial characterization. This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Concepts: this compound and the ATAD2 Bromodomain
This compound is a chemical probe that targets the bromodomain of ATPase Family AAA Domain Containing 2 (ATAD2). ATAD2 is an epigenetic reader protein that recognizes acetylated lysine residues on histones, playing a crucial role in chromatin remodeling and gene transcription. Overexpression of ATAD2 has been identified in a variety of aggressive tumors, making it a compelling target for cancer therapy. This compound acts by competitively binding to the ATAD2 bromodomain, thereby displacing it from chromatin and disrupting its function in transcriptional regulation. This leads to the deregulation of genes involved in cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the key in vitro efficacy and binding affinity data for this compound.
| Parameter | Value | Assay | Reference |
| IC50 | 0.059 µM | Biochemical Assay | [1] |
| pKd | 8.1 | BROMOscan | [1] |
| pKi | 8.9 | BROMOscan | [1] |
| pIC50 (ATAD2) | 7.3 | Biochemical Assay | [1] |
| pIC50 (BRD4 BD1) | 4.6 | Biochemical Assay | [1] |
| Selectivity | >500-fold for ATAD2 over BRD4 BD1 | Biochemical Assay | [1] |
Table 1: In Vitro Binding and Potency of this compound
| Cancer Type | Cell Line | Parameter | Value | Assay | Reference |
| Prostate Cancer | LNCaP | IC50 | 2.7 µM | Colony Formation | [1] |
Table 2: Anti-proliferative Activity of this compound in a Novel Cancer Cell Line
Signaling Pathway Modulation
ATAD2 is a known coactivator for several key oncogenic transcription factors, including c-Myc and E2F1. By inhibiting ATAD2, this compound is hypothesized to disrupt the transcriptional activity of these factors, leading to cell cycle arrest and inhibition of tumor growth.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in novel cancer types.
Cell Viability/Proliferation Assay (MTT/CCK-8)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., LNCaP, PANC-1, HepG2)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at 570 nm for the MTT assay or 450 nm for the CCK-8 assay using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM).
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh medium containing this compound every 3-4 days.
-
Staining: When colonies are visible, wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.
-
Quantification: Wash the plates with water and allow them to air dry. Count the number of colonies (typically >50 cells) in each well.
Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Preliminary Findings in Novel Cancer Types
Prostate Cancer
ATAD2 is frequently overexpressed in prostate cancer and its expression correlates with disease progression. Preclinical data shows that this compound inhibits the colony formation of LNCaP prostate cancer cells with an IC50 of 2.7 µM.[1] This suggests that ATAD2 inhibition could be a viable therapeutic strategy for this malignancy. Further investigation into the effects of this compound on cell viability and cell cycle progression in a broader range of prostate cancer cell lines is warranted.
Pancreatic Cancer
Pancreatic cancer is characterized by a dense stroma and resistance to conventional therapies. ATAD2 has been implicated in the malignant characteristics of pancreatic cancer cells, including invasion and drug resistance. While direct IC50 values for this compound in pancreatic cancer cell lines are not yet publicly available, the known role of ATAD2 in this disease suggests that this compound may have therapeutic potential.
Hepatocellular Carcinoma (HCC)
ATAD2 overexpression is also observed in HCC and is associated with a poor prognosis. The PI3K/Akt signaling pathway, which is often dysregulated in HCC, can be influenced by ATAD2. As with pancreatic cancer, specific IC50 data for this compound in HCC cell lines is needed to fully assess its potential.
Future Directions
The preliminary data presented in this guide highlight the potential of this compound as a therapeutic agent in novel cancer types characterized by ATAD2 overexpression. Future research should focus on:
-
Expanding preclinical studies: Evaluating the efficacy of this compound in a wider range of cell lines and in vivo models for prostate, pancreatic, and hepatocellular carcinomas.
-
Pharmacodynamic and pharmacokinetic studies: Characterizing the in vivo properties of this compound to determine optimal dosing and treatment schedules.
-
Combination therapies: Investigating the synergistic potential of this compound with existing standard-of-care treatments for these cancers.
-
Biomarker discovery: Identifying predictive biomarkers of response to this compound to enable patient stratification in future clinical trials.
This technical guide serves as a foundational resource for the scientific community to build upon in the exploration of this compound as a novel anticancer agent. The provided protocols and conceptual frameworks are intended to facilitate further research into the therapeutic potential of targeting the ATAD2 bromodomain.
References
Methodological & Application
Application Note: GSK8814 NanoBRET Assay for Cellular Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the cellular target engagement of GSK8814 with the ATAD2 bromodomain using the NanoBRET™ Target Engagement Intracellular Assay.
Introduction
This compound is a potent and selective chemical probe for the ATAD2 (ATPase Family, AAA Domain Containing 2) bromodomain, a protein associated with cancer.[1][2][3] Overexpression of ATAD2 has been correlated with poor outcomes in several cancers, making it an attractive therapeutic target.[4] The NanoBRET™ Target Engagement (TE) Assay is a proximity-based method that allows for the quantitative measurement of compound binding to a specific protein target within intact cells.[5][6][7] This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused target protein and a cell-permeable fluorescent tracer.[7] The binding of a test compound, such as this compound, to the target protein competitively displaces the tracer, leading to a decrease in the BRET signal, which can be used to determine the compound's intracellular affinity.[5][6]
Quantitative Data Summary
The following table summarizes the reported binding and activity values for this compound.
| Parameter | Value | Assay Type | Target | Reference |
| IC50 | 0.059 µM | Biochemical Assay | ATAD2 Bromodomain | [1] |
| pKd | 8.1 | Isothermal Titration Calorimetry (ITC) | ATAD2 Bromodomain | [2] |
| pKi | 8.9 | BROMOscan | ATAD2 Bromodomain | [1][2] |
| pIC50 | 7.3 | Peptide Displacement Assay | ATAD2 Bromodomain | [2] |
| Cellular EC50 | 2 µM | NanoBRET Assay | NanoLuc-ATAD2 Bromodomain | [2] |
Signaling Pathway
ATAD2 is a chromatin-remodeling factor that plays a role in gene transcription.[2] Its bromodomain specifically recognizes and binds to acetylated lysine residues on histone tails, a key event in chromatin decompaction and gene activation. By inhibiting the ATAD2 bromodomain, this compound prevents this interaction, leading to the modulation of gene expression, which can impact cancer cell growth and proliferation.[1][4]
Caption: ATAD2 bromodomain binding to acetylated histones and its inhibition by this compound.
Experimental Protocol: this compound NanoBRET Target Engagement Assay
This protocol is adapted from general NanoBRET™ Target Engagement Assay protocols provided by Promega.[5]
1. Materials
-
Cells: HEK293 cells (or other suitable cell line)
-
Plasmids:
-
ATAD2-NanoLuc® fusion vector (N- or C-terminal fusion)
-
Transfection Carrier DNA
-
-
Reagents:
-
This compound
-
NanoBRET™ Tracer specific for ATAD2 (if available) or a suitable bromodomain tracer
-
FuGENE® HD Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
DMEM with 10% FBS
-
Trypsin-EDTA
-
DMSO
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
-
Equipment:
-
White, non-binding surface 96-well or 384-well assay plates
-
Plate reader capable of measuring luminescence at 450 nm and 610 nm (or appropriate filters for the specific tracer)
-
Standard cell culture equipment
-
2. Methods
2.1. Cell Culture and Transfection
-
Culture HEK293 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
For transfection, prepare a DNA-FuGENE HD mixture in Opti-MEM™. A recommended ratio is 1 µg of total DNA to 3 µL of FuGENE HD. The total DNA should be a mix of the ATAD2-NanoLuc® vector and carrier DNA at a 1:9 ratio (e.g., 0.1 µg of ATAD2-NanoLuc® vector and 0.9 µg of carrier DNA).[6]
-
Incubate the mixture for 20 minutes at room temperature.[6]
-
Add the transfection complex to HEK293 cells and incubate for 18-24 hours to allow for protein expression.[6]
2.2. Assay Preparation
-
Harvest the transfected cells using trypsin, neutralize, and centrifuge at 200 x g for 5 minutes.[6]
-
Resuspend the cell pellet in Opti-MEM™ to a concentration of 2 x 10^5 cells/mL.[6]
-
Prepare serial dilutions of this compound in DMSO. Then, create a 10X final concentration of each dilution in Opti-MEM™.
-
Prepare a 20X stock of the NanoBRET™ tracer in Opti-MEM™. The optimal tracer concentration should be determined experimentally but is typically at a concentration that gives 50-80% of the maximal BRET signal.
2.3. Assay Procedure
-
Dispense the 10X this compound dilutions into the wells of a white assay plate (e.g., 10 µL for a 100 µL final volume in a 96-well plate). Include DMSO-only wells as a no-compound control.
-
Add the 20X NanoBRET™ tracer to the cell suspension to create a 2X cell/tracer mix.
-
Add the 2X cell/tracer mix to the wells containing the this compound dilutions (e.g., 50 µL).
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the binding to reach equilibrium.[6]
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution by mixing it with the Extracellular NanoLuc® Inhibitor in Opti-MEM™ according to the manufacturer's instructions.
-
Add the substrate solution to each well (e.g., 20 µL for a final volume of 120 µL).
-
Read the plate within 20 minutes on a plate reader, measuring both donor (NanoLuc®, ~450 nm) and acceptor (Tracer, ~610 nm) emission.[6]
2.4. Data Analysis
-
Calculate the BRET ratio for each well by dividing the acceptor emission by the donor emission.
-
Normalize the BRET ratios to the no-compound (DMSO) control.
-
Plot the normalized BRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer from the ATAD2-NanoLuc® protein.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. Aiming to Miss a Moving Target: Bromo and Extra Terminal Domain (BET) Selectivity in Constrained ATAD2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Chemical Probe for the ATAD2 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 6. eubopen.org [eubopen.org]
- 7. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
Application Notes: High-Throughput Screening of ATAD2 Bromodomain Inhibitors using GSK8814 in a TR-FRET Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATPase Family AAA Domain-Containing Protein 2 (ATAD2) has emerged as a significant target in oncology due to its role in chromatin remodeling and transcriptional regulation, processes that are often dysregulated in cancer. The bromodomain of ATAD2 recognizes and binds to acetylated lysine residues on histones, an interaction crucial for its function in gene expression.[1][2][3] Consequently, inhibiting the ATAD2 bromodomain presents a promising therapeutic strategy.
GSK8814 is a potent and selective chemical probe for the ATAD2 bromodomain.[4][5] Its high affinity and selectivity make it an invaluable tool for studying ATAD2 biology and for developing novel therapeutics. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay format ideal for high-throughput screening (HTS) of inhibitors.[6][7][8] This technology offers high sensitivity, low background, and resistance to interference from library compounds.
These application notes provide a detailed protocol for a TR-FRET-based binding assay to identify and characterize inhibitors of the ATAD2 bromodomain using this compound as a reference compound.
Principle of the TR-FRET Assay
The ATAD2 TR-FRET binding assay is a competitive immunoassay. The principle relies on the proximity-dependent energy transfer from a long-lifetime terbium (Tb) chelate donor to a fluorescent acceptor. In this assay, a biotinylated peptide containing an acetylated lysine residue, which mimics the natural histone ligand of ATAD2, is used. A GST-tagged ATAD2 bromodomain protein is also a key component.
The assay components are:
-
GST-tagged ATAD2 bromodomain: The protein of interest.
-
Terbium-labeled anti-GST antibody (Donor): Binds to the GST-tag on the ATAD2 protein.
-
Streptavidin-conjugated fluorophore (e.g., d2 or APC) (Acceptor): Binds to the biotinylated acetylated-histone peptide.
-
Biotinylated acetylated-histone peptide: The ligand for the ATAD2 bromodomain.
-
This compound or test compound: Competes with the acetylated-histone peptide for binding to the ATAD2 bromodomain.
When the ATAD2 bromodomain binds to the acetylated peptide, the terbium donor and the acceptor fluorophore are brought into close proximity, resulting in a high TR-FRET signal. When an inhibitor like this compound binds to the ATAD2 bromodomain, it displaces the acetylated peptide, leading to a decrease in the TR-FRET signal. The magnitude of this decrease is proportional to the affinity of the inhibitor.
Data Presentation
The potency of this compound and other ATAD2 inhibitors is typically determined by generating a dose-response curve and calculating the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the TR-FRET signal. Other binding parameters such as pIC50, Kd, and Ki can also be determined.
| Parameter | Value | Assay Type | Reference |
| pIC50 | 7.3 | Peptide Displacement | [4] |
| IC50 | 59 nM | Peptide Displacement | [5] |
| pKd | 8.1 | Isothermal Titration Calorimetry (ITC) | [4][9] |
| pKi | 8.9 | BROMOscan | [4][5] |
| EC50 | 2 µM | NanoBRET (Cellular Target Engagement) | [4] |
Experimental Protocols
Materials and Reagents
-
GST-tagged human ATAD2 bromodomain (e.g., BPS Bioscience, #31121)
-
Terbium-labeled anti-GST antibody (e.g., Thermo Fisher Scientific, PV3551)
-
Streptavidin-d2 (or other suitable acceptor) (e.g., Cisbio, 610SADLA)
-
Biotinylated histone H4 acetylated peptide (e.g., AnaSpec, AS-64448)
-
This compound (e.g., MedChemExpress, HY-114204)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
384-well low-volume, non-binding black plates (e.g., Corning, #4511)
-
TR-FRET compatible microplate reader
Experimental Workflow
Detailed Protocol
1. Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in DMSO, typically starting from 1 mM down to the desired lowest concentration. Then, dilute these DMSO stocks into the assay buffer to create the final concentrations for the assay. The final DMSO concentration in the well should be kept below 1%.
-
Thaw all protein and peptide reagents on ice.
-
Prepare the working solutions of GST-ATAD2, Tb-anti-GST antibody, Biotin-Ac-Peptide, and SA-Acceptor in the assay buffer at 2x the final desired concentration. The optimal concentrations of these reagents should be determined empirically through titration experiments.
2. Assay Procedure (384-well format):
-
Step 1: Add 5 µL of the diluted this compound or test compound to the wells of the 384-well plate. For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.
-
Step 2: Prepare a mixture of GST-ATAD2 and Tb-anti-GST antibody. Add 5 µL of this mixture to each well.
-
Step 3: Prepare a mixture of Biotin-Ac-Peptide and SA-Acceptor. Add 10 µL of this mixture to each well to initiate the reaction.
-
Step 4: Seal the plate and incubate at room temperature for 1-2 hours, protected from light. The optimal incubation time should be determined to ensure the reaction has reached equilibrium.
-
Step 5: Read the plate on a TR-FRET compatible microplate reader. Excite the terbium donor at ~340 nm and measure the emission at two wavelengths: ~620 nm (terbium emission) and ~665 nm (acceptor emission).
3. Data Analysis:
-
The TR-FRET ratio is calculated as: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value. This can be done using graphing software such as GraphPad Prism.
ATAD2 in Chromatin Regulation and Inhibition by this compound
ATAD2 is a chromatin-modifying enzyme that plays a crucial role in various cellular processes, including DNA replication and transcription.[1][2] Its bromodomain specifically recognizes and binds to acetylated lysine residues on histone tails, which serves to recruit other protein complexes to chromatin.[10][11] This recruitment can lead to changes in chromatin structure and ultimately alter gene expression patterns. In many cancers, ATAD2 is overexpressed and contributes to the transcription of oncogenes like MYC.[12][13]
This compound acts as a competitive inhibitor by binding to the acetyl-lysine binding pocket of the ATAD2 bromodomain.[4][5] This prevents the recognition of acetylated histones, thereby disrupting the recruitment of ATAD2-containing complexes to chromatin and inhibiting its downstream oncogenic signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. ATAD2 as a Cancer Target: Insights into Its Structure, Functions, Mechanisms, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATAD2 bromodomain in cancer therapy: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Chemical Probe for the ATAD2 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. "Functional And Structural Characterization Of Atad2 And Atad2b Conserv" by Kiera Lenore Malone [scholarworks.uvm.edu]
- 12. Identification of a novel ligand for the ATAD2 bromodomain with selectivity over BRD4 through a fragment growing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Note: Evaluating the Anti-Proliferative Effects of GSK8814 in LNCaP Prostate Cancer Cells using a Colony Formation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostate cancer is a leading cause of cancer-related mortality in men, with the androgen receptor (AR) signaling pathway playing a crucial role in its progression. LNCaP (Lymph Node Carcinoma of the Prostate) cells are an androgen-sensitive human prostate adenocarcinoma cell line widely used as an in vitro model for studying prostate cancer. These cells express a mutated AR (T877A) and are responsive to androgens, making them a relevant system for evaluating therapies targeting AR-related pathways.
GSK8814 is a potent and selective chemical probe that inhibits the bromodomain of ATAD2 (ATPase Family AAA Domain Containing 2). Bromodomain-containing proteins, like ATAD2, are epigenetic readers that bind to acetylated histones and regulate gene expression. The inhibition of these proteins is a promising therapeutic strategy in oncology. Studies have shown that this compound can inhibit colony formation in LNCaP cells, suggesting it affects their long-term proliferative capacity.
The colony formation assay, or clonogenic assay, is a fundamental method to assess the ability of a single cell to proliferate into a colony, which is defined as a cluster of at least 50 cells. This assay provides a measure of reproductive cell death after treatment with cytotoxic agents and is more indicative of long-term therapeutic efficacy than short-term viability assays. This document provides a detailed protocol for performing a colony formation assay to evaluate the effects of this compound on LNCaP cells.
Hypothesized Signaling Pathway of this compound in LNCaP Cells
The diagram below illustrates the proposed mechanism by which this compound inhibits LNCaP cell proliferation. In LNCaP cells, androgen receptor (AR) signaling is a key driver of the transcription of genes essential for cell growth
Application Note: Identification of ATAD2 Genomic Targets Using GSK8814 with Chromatin Immunoprecipitation Sequencing (ChIP-seq)
Introduction
ATPase Family AAA Domain Containing 2 (ATAD2) is an epigenetic reader protein increasingly recognized as a key oncogene in various human cancers.[1][2] Its function is linked to its bromodomain, which recognizes acetylated lysine residues on histones, and its ATPase domain, which likely provides the energy for chromatin remodeling.[3][4] ATAD2 acts as a coactivator for several key oncogenic transcription factors, including c-Myc and E2F, thereby promoting the expression of genes involved in cell proliferation and survival.[1][5] Given its strong correlation with poor prognosis in many cancers, ATAD2 has emerged as a promising therapeutic target.[6]
GSK8814 is a potent and highly selective chemical probe for the ATAD2 bromodomain (IC₅₀ = 0.059 μM).[7] It exhibits over 500-fold selectivity for ATAD2 over other bromodomains, including the well-studied BET family (e.g., BRD4), making it an excellent tool for investigating the specific functions of ATAD2.[7][8] By competitively binding to the acetyl-lysine binding pocket of the bromodomain, this compound displaces ATAD2 from its chromatin binding sites.
This application note provides a detailed protocol for utilizing this compound in a comparative ChIP-seq experiment to identify the genome-wide binding sites of ATAD2. The experiment is designed to map genomic regions that exhibit a significant reduction in ATAD2 occupancy upon treatment with this compound, thereby revealing the direct genomic targets of ATAD2's bromodomain activity.
Signaling Pathway and Experimental Overview
The following diagrams illustrate the biological context of ATAD2 and the experimental workflow for its target identification.
Caption: ATAD2 signaling pathway and point of inhibition by this compound.
Caption: Workflow for identifying ATAD2 targets using this compound-based ChIP-seq.
Experimental Protocol
This protocol is optimized for a starting material of 1-2 x 10⁷ cells per immunoprecipitation (IP) reaction. All steps should be performed in a sterile environment and on ice unless otherwise specified.
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., breast, prostate, or other cancer cell lines with known ATAD2 expression) at a density that will result in ~80-90% confluency on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. This compound can inhibit genes involved in the cell cycle in LNCaP cells with an IC₅₀ of 2.7 μM.[7]
-
Treatment:
-
Test Group: Treat cells with this compound at a final concentration of 1-5 μM for 4-6 hours.
-
Control Group: Treat cells with an equivalent volume of DMSO (vehicle) for the same duration.
-
Part 2: Chromatin Immunoprecipitation (ChIP)
This section is adapted from standard cross-linking ChIP protocols.[9]
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1% (v/v).
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into PBS containing protease inhibitors and pellet by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA-150 containing protease inhibitors) and incubate on ice to release nuclei.
-
-
Chromatin Shearing:
-
Sonicate the nuclear lysate to shear chromatin into fragments of 200-1000 bp.[10] Optimization of sonication conditions (power, duration, cycles) is critical and may be required for different cell types.
-
Verify fragmentation efficiency by running an aliquot on an agarose gel.
-
Centrifuge the sonicated lysate to pellet debris; the supernatant is the soluble chromatin fraction.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Set aside a small aliquot of the pre-cleared chromatin as an "Input" control.
-
Add a ChIP-grade anti-ATAD2 antibody to the remaining chromatin and incubate overnight at 4°C with rotation.
-
Add pre-blocked Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
Elute the chromatin complexes from the beads using an elution buffer (e.g., 1% SDS, 100 mM NaHCO₃).
-
Part 3: DNA Purification and Library Preparation
-
Reverse Cross-linking:
-
Add NaCl to the eluted samples (and the Input control) and incubate at 65°C for at least 6 hours to reverse the formaldehyde cross-links.
-
-
Purification:
-
Treat the samples with RNase A to remove RNA, followed by Proteinase K to digest proteins.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
-
Library Preparation and Sequencing:
-
Quantify the purified DNA.
-
Prepare sequencing libraries from the ChIP and Input DNA samples according to the manufacturer's protocol (e.g., Illumina TruSeq ChIP Library Prep Kit). This typically involves end-repair, A-tailing, adapter ligation, and PCR amplification.
-
Perform high-throughput sequencing.
-
Data Presentation and Analysis
Key Experimental Parameters
The following table summarizes the critical quantitative data for this protocol.
| Parameter | Recommended Value/Range | Notes |
| Cell Number | 1-2 x 10⁷ cells per IP | Ensure sufficient starting material for a good signal-to-noise ratio. |
| This compound Concentration | 1-5 µM | Titration may be necessary to determine the optimal concentration.[7] |
| Treatment Time | 4-6 hours | A time course can be performed to optimize displacement. |
| Formaldehyde Cross-linking | 1% for 10 minutes | Over-cross-linking can mask epitopes and reduce shearing efficiency. |
| Chromatin Fragment Size | 200-1000 bp | Optimal for achieving good resolution in peak calling.[10] |
| Antibody Amount | 5-10 µg per IP | Varies by antibody; refer to manufacturer's datasheet. Use a validated ChIP-grade antibody. |
| Sequencing Depth | >20 million reads per sample | Higher depth provides better coverage and more reliable peak detection. |
Bioinformatics Workflow
-
Quality Control: Assess the quality of raw sequencing reads using tools like FastQC.[10]
-
Alignment: Align reads to the appropriate reference genome using an aligner such as Bowtie2.[10]
-
Peak Calling: Identify regions of significant DNA enrichment (peaks) for both the vehicle and this compound-treated samples relative to the Input control using a peak caller like MACS2.[10]
-
Differential Binding Analysis: Compare the peak profiles of the vehicle-treated and this compound-treated samples. Tools such as DiffBind or MAnorm can be used to identify peaks with a statistically significant reduction in signal in the this compound-treated sample.
-
Downstream Analysis: The resulting genomic regions represent high-confidence ATAD2 binding sites that are dependent on its bromodomain. These sites can be annotated to nearby genes and analyzed for enriched motifs (e.g., E2F or c-Myc binding sites) and pathway involvement (e.g., GO analysis) to understand the biological functions of ATAD2.[10]
References
- 1. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target [thno.org]
- 2. researchgate.net [researchgate.net]
- 3. Tumor-Promoting ATAD2 and Its Preclinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bayer.com [bayer.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Structural Genomics Consortium [thesgc.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. ChIP-Seq: Introduction, Features, Workflow, and Applications - CD Genomics [rna.cd-genomics.com]
Application Notes and Protocols for GSK8814 in High-Throughput Screening
Introduction
ATAD2 (ATPase Family, AAA Domain Containing 2) has emerged as a significant target in cancer research due to its role in chromatin remodeling and gene transcription.[1][2] Elevated expression of ATAD2 is correlated with poor prognoses in various cancers, making it an attractive target for therapeutic intervention.[3] The bromodomain of ATAD2 is crucial for its function, as it recognizes and binds to acetylated lysine residues on histones, thereby influencing gene expression.[1][2] GSK8814 is a potent and highly selective chemical probe for the ATAD2 bromodomain, making it an invaluable tool for studying ATAD2 biology and for the discovery of novel inhibitors.[1][3][4]
These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize new ATAD2 inhibitors.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of the ATAD2 bromodomain's acetyl-lysine binding pocket.[3] By occupying this site, it prevents the interaction between ATAD2 and acetylated histones, thereby disrupting its chromatin-modifying functions which can impact the expression of genes involved in cell cycle and division.[4]
Figure 1: Mechanism of ATAD2 inhibition by this compound.
Data Presentation
Table 1: In Vitro Binding Affinity and Selectivity of this compound
| Parameter | Value | Assay Type | Reference |
| IC50 | 0.059 µM | Biochemical Assay | [4] |
| pIC50 (ATAD2) | 7.3 | Peptide Displacement | [1] |
| pKd | 8.1 | Isothermal Titration Calorimetry (ITC) | [1] |
| pKi | 8.9 | BROMOscan | [1][4] |
| pIC50 (BRD4 BD1) | 4.6 | Peptide Displacement | [4] |
| Selectivity | >500-fold vs. BRD4 BD1 | Biochemical Assay | [4] |
| Selectivity | >100-fold vs. other bromodomains | BROMOscan | [1] |
Table 2: Cellular Activity of this compound
| Parameter | Value | Assay Type | Cell Line | Reference |
| EC50 | 2 µM | NanoBRET | Engineered cells | [1] |
| IC50 | 2.7 µM | Colony Formation Assay | LNCaP | [4] |
Experimental Protocols
High-throughput screening for novel ATAD2 inhibitors can be effectively performed using various assay formats.[5] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are particularly well-suited for HTS due to their robustness, sensitivity, and miniaturization capability.[5] The following protocol describes a representative TR-FRET-based HTS assay to identify inhibitors of the ATAD2-histone interaction, using this compound as a positive control.
Protocol 1: Primary High-Throughput Screening for ATAD2 Inhibitors using TR-FRET
Principle:
This assay measures the proximity-based energy transfer between a donor fluorophore (e.g., Europium-chelate) conjugated to an anti-tag antibody that binds to a tagged ATAD2 bromodomain, and an acceptor fluorophore (e.g., ULight™-dye) conjugated to a biotinylated histone H4 peptide that is bound by streptavidin-acceptor. When the ATAD2 bromodomain and the histone peptide interact, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. Small molecule inhibitors that disrupt this interaction will lead to a decrease in the FRET signal.
Materials and Reagents:
-
Recombinant His-tagged ATAD2 bromodomain protein
-
Biotinylated Histone H4 acetylated peptide (e.g., Biotin-H4K5acK8acK12acK16ac)
-
TR-FRET Donor: Europium-labeled Anti-His Tag Antibody
-
TR-FRET Acceptor: Streptavidin-conjugated Acceptor (e.g., ULight™)
-
Assay Buffer: e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT
-
This compound (Positive Control)
-
DMSO (Vehicle Control)
-
Test Compound Library (dissolved in DMSO)
-
384-well, low-volume, white microplates
Experimental Workflow:
Figure 2: High-Throughput Screening (HTS) experimental workflow.
Procedure:
-
Compound Plating:
-
Using an acoustic dispenser, transfer 20-50 nL of test compounds, positive control (this compound serial dilution), and vehicle control (DMSO) to designated wells of a 384-well plate.
-
-
Reagent Preparation:
-
Prepare a 2X working solution of His-ATAD2 and Europium-labeled Anti-His Antibody in assay buffer.
-
Prepare a 2X working solution of Biotin-H4 peptide and Streptavidin-Acceptor in assay buffer.
-
Note: Optimal concentrations of proteins, peptides, and detection reagents should be determined empirically during assay development.
-
-
Reagent Dispensing:
-
Add 5 µL of the 2X His-ATAD2/Donor mix to all wells.
-
Centrifuge the plate briefly (e.g., 1 min at 1000 rpm).
-
-
First Incubation:
-
Incubate the plate for 15-30 minutes at room temperature.
-
-
Second Reagent Dispensing:
-
Add 5 µL of the 2X Biotin-H4 peptide/Acceptor mix to all wells. The final volume should be 10 µL.
-
-
Second Incubation:
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Plate Reading:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 615 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) * 10,000.
-
Calculate the percent inhibition for each test compound relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_High_Control) / (Signal_Low_Control - Signal_High_Control))
-
High Control: Max inhibition (e.g., high concentration of this compound)
-
Low Control: No inhibition (DMSO vehicle)
-
-
Assess assay quality by calculating the Z' factor from the control wells. A Z' factor ≥ 0.5 is generally considered excellent for HTS.
-
Protocol 2: Counter-Screening for BRD4 Selectivity
Principle:
To ensure that hit compounds are selective for ATAD2, a counter-screen against a related but distinct bromodomain, such as BRD4, is essential. This compound demonstrates high selectivity and can be used as a negative control in this assay at concentrations that inhibit ATAD2. A similar TR-FRET assay is used, substituting ATAD2 components with BRD4 components.
Materials and Reagents:
-
Recombinant His-tagged BRD4(BD1) protein
-
Biotinylated Histone H4 acetylated peptide (as in Protocol 1)
-
All other reagents and materials as listed in Protocol 1.
Procedure:
The procedure is identical to Protocol 1, with the following modifications:
-
In step 2 of Reagent Preparation, use His-tagged BRD4(BD1) protein instead of His-ATAD2.
-
Run confirmed hits from the primary screen in a dose-response format to determine their IC50 for BRD4(BD1).
-
This compound should show minimal inhibition in this assay at concentrations where it is fully active against ATAD2.
Hit Validation and Characterization
A logical workflow is necessary to validate hits from the primary screen and eliminate false positives.
Figure 3: Logical workflow for hit validation cascade.
-
Hit Confirmation: Re-test primary hits from the compound library in the same assay to confirm activity.
-
Dose-Response Analysis: Generate concentration-response curves for confirmed hits to determine their potency (IC50) against ATAD2.
-
Selectivity Profiling: Test hits in the BRD4 counter-screen (Protocol 2) and potentially a broader panel of bromodomains to assess selectivity.
-
Orthogonal Assays: Validate hits in a different biochemical assay format (e.g., AlphaLISA, Fluorescence Polarization) to rule out assay-specific artifacts.
-
Cellular Assays: Evaluate the most promising compounds in cell-based assays to confirm target engagement in a physiological context. The NanoBRET assay is a suitable option for this.[1] Further characterization in functional cellular assays, such as colony formation, can also be performed.[4]
By following these protocols and validation workflows, researchers can effectively utilize this compound as a tool to discover and characterize novel, potent, and selective inhibitors of the ATAD2 bromodomain for potential therapeutic development.
References
Application Notes and Protocols for In-Vivo Evaluation of GSK8814 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK8814 is a potent and highly selective chemical probe for the bromodomain of ATPase Family AAA Domain Containing 2 (ATAD2).[1][2] ATAD2 is an epigenetic reader protein whose overexpression is implicated in the progression of numerous cancers, including breast, colorectal, lung, and ovarian cancer, making it a compelling target for therapeutic development.[3][4][5][6] These application notes provide a detailed experimental framework for the in vivo evaluation of this compound in a subcutaneous xenograft mouse model of ovarian cancer, a cancer type where ATAD2 inhibition has shown preclinical efficacy.[7] A corresponding inactive control compound, GSK8815, is available and should be used in parallel to ensure that the observed effects are specific to ATAD2 inhibition.[2]
Mechanism of Action
This compound functions by competitively binding to the acetyl-lysine binding pocket of the ATAD2 bromodomain. This prevents the recruitment of ATAD2 to acetylated histones, thereby modulating the expression of ATAD2-dependent genes.[8] Key downstream targets of ATAD2 include the oncogene c-Myc and cell cycle regulators such as Centromere Protein E (CENPE).[7][9] Inhibition of ATAD2 is expected to lead to cell cycle arrest and apoptosis in cancer cells with high ATAD2 expression.[7]
Signaling Pathway of ATAD2 Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. ATAD2 Overexpression Identifies Colorectal Cancer Patients with Poor Prognosis and Drives Proliferation of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tumor-Promoting ATAD2 and Its Preclinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ATAD2 is a driver and a therapeutic target in ovarian cancer that functions by upregulating CENPE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATAD2 as a Cancer Target: Insights into Its Structure, Functions, Mechanisms, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing GSK8815 as a Negative Control for the ATAD2 Bromodomain Inhibitor GSK8814
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of GSK8815 as a negative control for its active enantiomer, GSK8814, a potent and selective inhibitor of the ATPase Family AAA Domain-Containing Protein 2 (ATAD2) bromodomain. The proper use of this control is critical for validating that the observed biological effects of this compound are due to its specific inhibition of ATAD2 and not off-target or non-specific cytotoxic effects.
Introduction to this compound and GSK8815
This compound is a high-affinity chemical probe for the bromodomain of ATAD2, a protein implicated in various cancers through its role in chromatin remodeling and transcriptional regulation of oncogenes. GSK8815 is the opposite enantiomer of this compound and exhibits significantly weaker binding to the ATAD2 bromodomain, making it an ideal negative control for cellular assays.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its negative control, GSK8815, providing a basis for experimental design and data interpretation.
| Parameter | This compound (Active Probe) | GSK8815 (Negative Control) | Reference(s) |
| Target | ATAD2 Bromodomain | ATAD2 Bromodomain (weakly) | [1] |
| Binding Affinity (pKd, ITC) | 8.1 | 5.5 | [1] |
| BROMOscan pKi | 8.9 | Not Determined | [1] |
| TR-FRET pIC50 (ATAD2) | 7.3 | 5.5 | [1] |
| TR-FRET pIC50 (ATAD2B) | 7.7 | 5.5 | [1] |
| Cellular Target Engagement (EC50, NanoBRET) | 2 µM | Not Active | [1] |
| LNCaP Cell Proliferation IC50 | 2.7 µM (at high concentrations) | Not Determined | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of ATAD2 and a general workflow for utilizing this compound and GSK8815 in cellular experiments.
Caption: ATAD2 Signaling Pathway and Point of Inhibition by this compound.
Caption: General experimental workflow for using this compound and GSK8815.
Experimental Protocols
Cell Line Selection and Culture
Rationale: The selection of an appropriate cell line is crucial for observing the effects of ATAD2 inhibition. ATAD2 is overexpressed in a variety of cancers.
Recommended Cell Lines:
Protocol:
-
Culture selected cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
Compound Preparation and Storage
Protocol:
-
Prepare stock solutions of this compound and GSK8815 in sterile DMSO (e.g., 10 mM).
-
Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.
-
On the day of the experiment, thaw an aliquot and prepare fresh dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Proliferation/Viability Assay (e.g., CCK-8 or WST-1)
Rationale: To assess the effect of ATAD2 inhibition on cell proliferation.
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and GSK8815 in culture medium. A suggested concentration range is 0.1 µM to 20 µM. Include a vehicle control (DMSO) and a negative control (untreated cells).
-
Replace the culture medium with the medium containing the compounds or controls.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of CCK-8 or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Expected Outcome: this compound should exhibit a dose-dependent decrease in cell viability, while GSK8815 should have minimal to no effect at the same concentrations.
Colony Formation Assay
Rationale: To evaluate the long-term effect of ATAD2 inhibition on the clonogenic survival and proliferative capacity of single cells.
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow cells to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound and GSK8815 (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with freshly prepared compound-containing medium every 3-4 days.
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
Expected Outcome: Treatment with this compound should result in a significant reduction in the number and size of colonies compared to the vehicle control. GSK8815 should not significantly affect colony formation.
Cellular Target Engagement Assay (NanoBRET™)
Rationale: To confirm that this compound directly engages with the ATAD2 bromodomain within living cells.
Protocol:
-
Co-transfect HEK293T cells with plasmids encoding for NanoLuc®-ATAD2 (donor) and HaloTag®-Histone H3.3 (acceptor).
-
Plate the transfected cells in a 96-well white-bottom plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand (acceptor substrate) to the cells and incubate.
-
Treat the cells with a range of concentrations of this compound and GSK8815 (e.g., 0.01 µM to 30 µM) and a vehicle control.
-
Add the NanoBRET™ Nano-Glo® Substrate (donor substrate).
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of detecting BRET.
-
Calculate the NanoBRET™ ratio. A decrease in the ratio indicates displacement of the HaloTag®-Histone H3.3 from NanoLuc®-ATAD2 by the compound.
Expected Outcome: this compound will cause a dose-dependent decrease in the NanoBRET™ signal, indicating target engagement. GSK8815, being a weak binder, will show a significantly reduced or no effect on the BRET signal.[1]
Gene Expression Analysis (RT-qPCR)
Rationale: To investigate the effect of ATAD2 inhibition on the expression of its downstream target genes.
Protocol:
-
Treat ATAD2-expressing cells with this compound, GSK8815 (e.g., 5 µM), and a vehicle control for 24-48 hours.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (RT-qPCR) using primers for ATAD2 target genes (e.g., CCND1, CENPE) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
Expected Outcome: this compound treatment should lead to a significant downregulation of ATAD2 target genes compared to the vehicle and GSK8815-treated cells.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. ATAD2 Overexpression Identifies Colorectal Cancer Patients with Poor Prognosis and Drives Proliferation of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATAD2 Overexpression Identifies Colorectal Cancer Patients with Poor Prognosis and Drives Proliferation of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK8814 in Gene Regulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK8814 is a potent and highly selective chemical probe for the bromodomain of ATPase family AAA domain-containing protein 2 (ATAD2).[1][2] ATAD2 is a chromatin remodeling factor implicated in the regulation of gene expression, particularly in the context of cancer cell growth and proliferation.[2] Its overexpression has been correlated with poor outcomes in several types of cancer. The bromodomain of ATAD2 is responsible for recognizing and binding to acetylated histones, a key mechanism in epigenetic regulation. By competitively inhibiting this interaction, this compound serves as a valuable tool to investigate the role of ATAD2 in gene regulation and to explore its potential as a therapeutic target.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in studying gene regulation in cancer cell lines.
Quantitative Data Summary
The following tables summarize the key in vitro and in-cellulo quantitative data for this compound, facilitating experimental design and data interpretation.
Table 1: In Vitro Binding Affinity and Selectivity of this compound
| Parameter | Value | Target | Assay Method | Reference |
| IC₅₀ | 0.059 µM | ATAD2 | [1] | |
| pKd | 8.1 | ATAD2 | ITC | [2] |
| pKi | 8.9 | ATAD2 | BROMOscan | [1] |
| pIC₅₀ | 7.3 | ATAD2 | TR-FRET | [3] |
| pIC₅₀ | 4.6 | BRD4 BD1 | TR-FRET | [1] |
| Selectivity | >500-fold vs. BRD4 BD1 | ATAD2 | [1] | |
| Selectivity | >1000-fold vs. BRD4 | ATAD2 | [2] |
Table 2: Cellular Activity of this compound
| Parameter | Value | Cell Line | Assay Method | Effect | Reference |
| EC₅₀ | 2 µM | NanoBRET | Cellular target engagement | [2] | |
| IC₅₀ | 2.7 µM | LNCaP | Colony Formation | Inhibition of colony formation | [1] |
| Conc. | 20 µM | LNCaP | Gene Expression | Inhibition of genes involved in cell cycle and division | [1] |
Signaling Pathway
ATAD2 functions as a transcriptional co-activator by binding to acetylated histones through its bromodomain, leading to chromatin remodeling and the activation of target gene expression. These target genes are often involved in critical cellular processes such as cell cycle progression and proliferation. This compound, by blocking the ATAD2 bromodomain, prevents its recruitment to chromatin, thereby inhibiting the transcription of these target genes. This ultimately leads to cell cycle arrest and reduced cell proliferation.
Caption: Mechanism of this compound in inhibiting ATAD2-mediated gene expression.
Experimental Protocols
The following protocols provide detailed methodologies for utilizing this compound to study its effects on gene regulation in cancer cell lines.
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing cancer cell lines and treating them with this compound for subsequent gene expression analysis.
Materials:
-
Cancer cell line of interest (e.g., LNCaP)
-
Appropriate cell culture medium (e.g., RPMI-1640 for LNCaP)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)
-
DMSO (vehicle control)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture:
-
Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a 37°C incubator with a humidified atmosphere of 5% CO₂.
-
Passage cells upon reaching 80-90% confluency.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for RNA extraction, 10 cm plates for ChIP).
-
Allow cells to adhere and grow for 24 hours before treatment.
-
-
This compound Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in fresh culture medium to the desired final concentrations (e.g., a dose-response range from 0.1 µM to 20 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). A time-course experiment is recommended to determine the optimal time point.[4]
-
Caption: General workflow for cell culture and this compound treatment.
Protocol 2: RNA Extraction and Quantitative PCR (qPCR)
This protocol outlines the steps for analyzing changes in the expression of specific genes following this compound treatment.
Materials:
-
This compound-treated and vehicle-treated cells (from Protocol 1)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Gene-specific primers for target genes (e.g., cell cycle genes like CDK2, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.
-
-
qPCR:
-
Set up qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
-
Protocol 3: RNA Sequencing (RNA-seq) and Data Analysis
For a genome-wide analysis of gene expression changes induced by this compound.
Materials:
-
High-quality total RNA from this compound-treated and vehicle-treated cells
-
RNA-seq library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina)
-
Next-generation sequencing platform (e.g., Illumina NovaSeq)
Procedure:
-
Library Preparation:
-
Prepare RNA-seq libraries from the extracted RNA according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between this compound-treated and vehicle-treated samples.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using GSEA or DAVID) on the list of differentially expressed genes to identify the biological pathways affected by this compound treatment.
-
Caption: Workflow for RNA-seq analysis of this compound-treated cells.
Protocol 4: Chromatin Immunoprecipitation (ChIP)
To identify the direct target genes of ATAD2 that are affected by this compound treatment.
Materials:
-
This compound-treated and vehicle-treated cells
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and chromatin shearing reagents
-
Sonicator or micrococcal nuclease for chromatin fragmentation
-
Anti-ATAD2 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR reagents or library preparation kit for ChIP-seq
Procedure:
-
Cross-linking and Cell Lysis:
-
Treat cells with formaldehyde to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
Lyse the cells to release the nuclei.
-
-
Chromatin Fragmentation:
-
Isolate the nuclei and fragment the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-ATAD2 antibody overnight.
-
Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the antibody-bead complexes.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating and treat with Proteinase K to digest proteins.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
ChIP-qPCR: Use qPCR to quantify the enrichment of specific DNA regions (e.g., promoters of differentially expressed genes) in the ATAD2 immunoprecipitated samples compared to an input control.
-
ChIP-seq: Prepare a sequencing library from the purified DNA and perform next-generation sequencing to identify ATAD2 binding sites across the genome.
-
Conclusion
This compound is a valuable tool for elucidating the role of ATAD2 in gene regulation. The provided protocols offer a framework for researchers to design and execute experiments to investigate the impact of ATAD2 inhibition on gene expression and to identify its direct genomic targets. The quantitative data and pathway information will aid in the interpretation of experimental results and contribute to a deeper understanding of ATAD2's function in normal physiology and disease.
References
Troubleshooting & Optimization
Navigating GSK8814: A Technical Guide to Solubility and DMSO Stock Preparation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on handling GSK8814, a potent and selective ATAD2 bromodomain inhibitor. Addressing common challenges related to its solubility and the preparation of dimethyl sulfoxide (DMSO) stock solutions, this resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for reconstituting this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO).
Q2: What is the maximum solubility of this compound in DMSO?
A2: this compound has a reported solubility of up to 100 mg/mL (189.53 mM) in DMSO. However, achieving this concentration often requires sonication to facilitate dissolution. It is crucial to use newly opened, anhydrous DMSO, as the presence of water can significantly reduce the solubility of the compound.
Q3: My this compound is not fully dissolving in DMSO, what should I do?
A3: If you encounter solubility issues, refer to the detailed troubleshooting guide below. Common solutions include vortexing, gentle heating, and sonication. Ensure you are using anhydrous DMSO.
Q4: How should I store the this compound DMSO stock solution?
A4: For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is acceptable. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[1]
Q5: My compound precipitated when I diluted my DMSO stock in an aqueous buffer. How can I prevent this?
A5: To avoid precipitation when diluting your DMSO stock in an aqueous medium, it is recommended to perform initial serial dilutions in DMSO before adding the final diluted sample to your buffer. This gradual change in solvent polarity helps to keep the compound in solution.
Quantitative Data Summary
For ease of reference, the following tables summarize key quantitative information for this compound.
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Weight | 527.62 g/mol | [2] |
| IC50 (ATAD2) | 0.059 µM | [3] |
| Binding Constant (pKd) | 8.1 | [3] |
Table 2: Solubility and Storage Recommendations
| Parameter | Recommendation | Reference |
| Solvent | Anhydrous DMSO | |
| Max Solubility in DMSO | 100 mg/mL (189.53 mM) | |
| Dissolution Aid | Ultrasonication | |
| Long-term Storage | -80°C (up to 6 months) | |
| Short-term Storage | -20°C (up to 1 month) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound DMSO Stock Solution
Materials:
-
This compound powder
-
Anhydrous DMSO (newly opened bottle)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Preparation: Allow the this compound vial to equilibrate to room temperature before opening to minimize moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.28 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Initial Mixing: Vortex the solution for 1-2 minutes to facilitate initial dissolution.
-
Sonication: Place the microcentrifuge tube in a water bath sonicator. Sonicate for 10-15 minutes, or until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound DMSO stock solutions.
Caption: Troubleshooting workflow for this compound solubility issues.
Signaling Pathway
This compound is a selective inhibitor of the ATAD2 (ATPase Family AAA Domain Containing 2) bromodomain. ATAD2 is a chromatin-associated protein that recognizes and binds to acetylated lysine residues on histones, playing a role in chromatin organization and gene transcription. Overexpression of ATAD2 has been linked to poor outcomes in several cancers. This compound disrupts the interaction between the ATAD2 bromodomain and acetylated histones, thereby modulating gene expression and exhibiting potential as a therapeutic agent in oncology.
Caption: this compound inhibits ATAD2 bromodomain interaction with acetylated histones.
References
Technical Support Center: GSK8814 Cell-Based Assay Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of cell-based assays using GSK8814, a potent and selective chemical probe for the ATAD2 bromodomain.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
A1: this compound is a potent and selective small molecule inhibitor of the ATAD2 (ATPase Family AAA Domain Containing 2) bromodomain.[1][2] It functions by binding to the acetyl-lysine binding pocket of the ATAD2 bromodomain, thereby disrupting its interaction with acetylated histones and other proteins. This disruption can modulate gene expression and affect various cellular processes.[2]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for the ATAD2 bromodomain. It is over 500-fold more selective for ATAD2 than for BRD4 BD1.[1] This high selectivity minimizes off-target effects at appropriate concentrations, making it a valuable tool for studying ATAD2-specific functions.
Q3: What are the recommended concentration ranges for this compound in cell-based assays?
A3: The optimal concentration of this compound will vary depending on the cell type and the specific assay. For cellular target engagement in a NanoBRET assay, an EC50 of 2 µM has been reported.[2][3] For longer-term assays like colony formation, concentrations up to 20 µM have been used, though it's important to note that higher concentrations may lead to off-target effects.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Is there a negative control available for this compound?
A4: Yes, GSK8815 is the enantiomer of this compound and serves as an ideal negative control.[4] GSK8815 has significantly reduced potency against the ATAD2 bromodomain and can be used to distinguish between ATAD2-specific effects and non-specific or off-target effects of the chemical scaffold.[2]
Q5: How should I prepare and store this compound?
A5: this compound is typically supplied as a solid. For use in cell culture, it should be dissolved in a suitable solvent like DMSO to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.
ATAD2 Signaling Pathway
ATAD2 is an oncoprotein implicated in various cancers. It acts as an epigenetic reader and transcriptional coactivator, influencing several cancer-related signaling pathways.
Caption: ATAD2 signaling pathways in cancer.
Experimental Protocols & Troubleshooting
NanoBRET™ Target Engagement Assay
This assay measures the ability of this compound to displace a fluorescent tracer from ATAD2 fused to NanoLuc® luciferase in live cells, providing a quantitative measure of target engagement.
Experimental Workflow:
Caption: NanoBRET™ Target Engagement Assay Workflow.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low BRET Signal | - Low transfection efficiency.- Suboptimal tracer concentration.- Insufficient NanoLuc®-ATAD2 expression. | - Optimize transfection protocol (e.g., DNA:reagent ratio).- Titrate the NanoBRET™ tracer to determine the optimal concentration.- Confirm expression of the fusion protein via Western blot. |
| High Background Signal | - Autofluorescence of this compound.- Non-specific binding of the tracer. | - Run a control with this compound alone to measure its intrinsic fluorescence.- Include a "no tracer" control.- Use the negative control GSK8815 to assess non-specific effects. |
| Inconsistent Results | - Inconsistent cell seeding density.- Variability in incubation times.- Pipetting errors. | - Ensure a homogenous single-cell suspension before seeding.- Standardize all incubation steps precisely.- Use calibrated pipettes and proper pipetting techniques. |
| No Dose-Dependent Response to this compound | - this compound concentration range is not optimal.- this compound degradation.- Cell line is not sensitive to ATAD2 inhibition. | - Perform a broad dose-response curve (e.g., 10 nM to 100 µM).- Prepare fresh this compound dilutions for each experiment.- Select a cell line known to have high ATAD2 expression. |
Colony Formation (Clonogenic) Assay
This long-term assay assesses the effect of this compound on the ability of single cells to proliferate and form colonies, providing insights into its cytostatic or cytotoxic effects.
Experimental Workflow:
Caption: Colony Formation Assay Workflow.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Colony Formation in Control Wells | - Seeding density is too low.- Cells are not viable.- Suboptimal culture conditions. | - Optimize the number of cells seeded per well for your cell line.- Check cell viability before seeding using Trypan Blue.- Ensure proper media, serum, and incubator conditions. |
| Colonies are Too Dense to Count | - Seeding density is too high. | - Reduce the number of cells seeded per well. |
| High Variability Between Replicates | - Inconsistent cell seeding.- Uneven drug distribution.- Edge effects in the culture plate. | - Ensure a homogenous cell suspension and careful pipetting.- Gently swirl the plate after adding this compound to ensure even distribution.- Avoid using the outer wells of the plate, or ensure they are filled with sterile PBS to maintain humidity. |
| Unexpected Increase in Colonies at Low this compound Concentrations | - Potential hormetic effect.- Experimental artifact. | - Repeat the experiment with a narrower and lower concentration range.- Verify the purity and identity of the this compound compound. |
Summary of this compound Properties
| Parameter | Value | Reference |
| Target | ATAD2 Bromodomain | [1][2][3] |
| IC50 | 0.059 µM | [1] |
| pKd | 8.1 | [2][3] |
| pKi (BROMOscan) | 8.9 | [1][2] |
| Selectivity | >500-fold over BRD4 BD1 | [1] |
| Cellular Target Engagement (NanoBRET EC50) | 2 µM | [2][3] |
| Negative Control | GSK8815 | [2][4] |
References
Technical Support Center: GSK8814 in Primary Cell Cultures
Welcome to the technical support center for the use of GSK8814 in primary cell cultures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize toxicity and ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective chemical probe that inhibits the bromodomain of ATPase Family AAA Domain Containing 2 (ATAD2).[1][2] ATAD2 is a chromatin remodeling factor that binds to acetylated histones, playing a role in regulating the expression of various genes, including those involved in cell growth.[2][3] this compound competitively binds to the acetyl-lysine (KAc) binding pocket of the ATAD2 bromodomain, preventing its association with chromatin and thereby modulating gene expression.[4]
References
challenges with GSK8814 in low-expressing ATAD2 cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GSK8814, a potent and selective chemical probe for the ATAD2 bromodomain. The information is tailored for researchers, scientists, and drug development professionals, with a special focus on addressing challenges in low-expressing ATAD2 cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the ATAD2 (ATPase Family AAA Domain Containing 2) bromodomain.[1][2][3] Its mechanism of action is to competitively bind to the acetyl-lysine (KAc) binding pocket of the ATAD2 bromodomain, thereby preventing its interaction with acetylated histones and other proteins.[4] This disruption of ATAD2's function as a transcriptional co-regulator can lead to downstream effects on gene expression and cellular processes.[5][6]
Q2: What is ATAD2 and what is its role in cancer?
ATAD2 is a protein that acts as a transcriptional co-regulator, playing a crucial role in chromatin remodeling and gene expression.[5] It is frequently overexpressed in a variety of cancers, including breast, lung, colorectal, and ovarian cancers, and its high expression is often associated with poor patient prognosis.[7][8] ATAD2 is involved in several oncogenic signaling pathways, such as the Rb/E2F-cMyc and PI3K/AKT pathways, promoting cancer cell proliferation, survival, and metastasis.[5][6]
Q3: What is GSK8815 and when should I use it?
GSK8815 is the inactive enantiomer of this compound and serves as an essential negative control in experiments.[9][10] It is structurally very similar to this compound but has significantly reduced potency against the ATAD2 bromodomain. Using GSK8815 alongside this compound helps to distinguish on-target effects of ATAD2 inhibition from potential off-target or non-specific effects of the chemical scaffold.
Q4: How do I choose the right cell line for my this compound experiment?
The choice of cell line is critical. It is recommended to use cell lines with well-characterized ATAD2 expression levels. High-expressing ATAD2 cell lines are more likely to show a clear phenotypic response to this compound treatment. In contrast, low-expressing or ATAD2-null cell lines can be used as negative controls to demonstrate the specificity of this compound's effects. You can consult databases such as the Cancer Cell Line Encyclopedia (CCLE) to check the expression levels of ATAD2 in various cell lines.[7]
Troubleshooting Guide for Low-Expressing ATAD2 Cell Lines
Working with cell lines that have low endogenous levels of ATAD2 can present unique challenges. Here are some common issues and how to address them:
Problem 1: No observable phenotypic effect after this compound treatment.
-
Possible Cause 1: Insufficient ATAD2 target levels. In cell lines with very low or absent ATAD2 expression, inhibiting the small amount of available target may not be sufficient to produce a measurable downstream effect on cell viability or proliferation.
-
Solution:
-
Confirm ATAD2 expression: Before starting your experiment, verify the ATAD2 protein levels in your chosen cell line by Western Blot. Compare it to a known high-expressing cell line as a positive control.
-
Consider a different cell line: If ATAD2 expression is confirmed to be very low, consider using a cell line with higher endogenous ATAD2 levels to establish the baseline effect of this compound.
-
Overexpression system: As an alternative, you can transiently or stably overexpress ATAD2 in a low-expressing cell line to create a model system to study the effects of this compound.
-
-
-
Possible Cause 2: Insufficient drug concentration or treatment duration. The optimal concentration and duration of this compound treatment can vary between cell lines.
-
Solution:
-
Dose-response curve: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal working concentration for your specific cell line.
-
Time-course experiment: Evaluate the effects of this compound at different time points (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
-
-
Problem 2: Inconsistent or variable results between experiments.
-
Possible Cause 1: Cell line heterogeneity. Cell lines can exhibit genetic drift and phenotypic heterogeneity over time and with increasing passage number.
-
Solution:
-
Use low-passage cells: Whenever possible, use cell lines with a low passage number from a reputable cell bank.
-
Regularly authenticate your cell lines: Periodically perform cell line authentication to ensure the identity and purity of your cultures.
-
-
-
Possible Cause 2: Issues with compound stability or handling.
-
Solution:
-
Proper storage: Store this compound and GSK8815 stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]
-
Avoid repeated freeze-thaw cycles: Aliquot stock solutions into smaller volumes to minimize freeze-thaw cycles.
-
Fresh dilutions: Prepare fresh dilutions of the compounds in your cell culture medium for each experiment.
-
-
Problem 3: Observing a cellular phenotype that may be due to off-target effects.
-
Possible Cause: High compound concentration. At high concentrations, even selective inhibitors can bind to other proteins, leading to off-target effects.[11][12] this compound has been shown to have effects on colony formation and gene expression at high concentrations (e.g., 20 µM) in some cell lines.[2]
-
Solution:
-
Use the lowest effective concentration: Based on your dose-response experiments, use the lowest concentration of this compound that elicits a clear on-target effect.
-
Utilize the negative control: Always include the inactive control, GSK8815, at the same concentrations as this compound. A true on-target effect should be observed with this compound but not with GSK8815.
-
Orthogonal validation: Confirm your findings using a different method to inhibit ATAD2 function, such as siRNA or shRNA-mediated knockdown. If the phenotype observed with this compound is recapitulated by ATAD2 knockdown, it provides stronger evidence for an on-target effect.
-
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| ATAD2 IC50 | 0.059 µM | [1][2] |
| ATAD2 pKd | 8.1 | [10] |
| ATAD2 BROMOscan pKi | 8.9 | [3] |
| ATAD2 TR-FRET pIC50 | 7.3 | [9] |
| BRD4 BD1 pIC50 | 4.6 | [2] |
| Selectivity (ATAD2 vs. BRD4 BD1) | >500-fold | [2] |
| Cellular Target Engagement (NanoBRET EC50) | 2 µM | [9][10] |
Table 2: Relative ATAD2 mRNA Expression in Selected Cancer Cell Lines (from CCLE database)
| Cell Line | Cancer Type | ATAD2 mRNA Expression (log2(TPM+1)) |
| KMS-11 | Multiple Myeloma | 8.5 |
| NCI-H2170 | Lung Cancer | 8.2 |
| BT-549 | Breast Cancer | 7.9 |
| HCC1954 | Breast Cancer | 7.8 |
| SW480 | Colorectal Cancer | 7.5 |
| HCT116 | Colorectal Cancer | 7.2 |
| A549 | Lung Cancer | 6.8 |
| MCF7 | Breast Cancer | 6.5 |
| PC-3 | Prostate Cancer | 6.1 |
| LNCaP | Prostate Cancer | 5.7 |
Note: This is a representative list. Researchers should consult the latest data from sources like the Cancer Cell Line Encyclopedia (CCLE) for a comprehensive understanding of ATAD2 expression in their cell lines of interest.[7]
Experimental Protocols
Western Blot for ATAD2 Protein Expression
This protocol is a general guideline and may need to be optimized for your specific cell line and antibodies.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto a polyacrylamide gel and run the electrophoresis until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ATAD2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
-
Cell Viability Assay (MTS/MTT)
This protocol describes a colorimetric assay to assess cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound and GSK8815. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Assay Reagent Addition:
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
If using MTT, add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the results as a dose-response curve to calculate the IC50 value.
-
Target Engagement Assay (NanoBRET™)
The NanoBRET™ Target Engagement Assay is a live-cell method to quantify the binding of a compound to its target protein.
-
Cell Transfection:
-
Transfect cells with a vector expressing an ATAD2-NanoLuc® fusion protein.
-
-
Cell Seeding:
-
Seed the transfected cells into a 96-well plate.
-
-
Compound and Tracer Addition:
-
Add the NanoBRET™ tracer and a serial dilution of the test compound (this compound or GSK8815) to the cells.
-
-
Substrate Addition:
-
Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor.
-
-
BRET Measurement:
-
Measure the donor and acceptor emission signals using a luminometer equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio and plot it against the compound concentration to determine the EC50 value, which reflects the compound's affinity for the target in living cells.
-
Mandatory Visualizations
Caption: Experimental workflow for testing this compound.
Caption: Simplified ATAD2 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. What are ATAD2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. ATAD2 as a Cancer Target: Insights into Its Structure, Functions, Mechanisms, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor-Promoting ATAD2 and Its Preclinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive pan-cancer multi-omics analysis of ATAD2 in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Structural Genomics Consortium [thesgc.org]
- 10. medkoo.com [medkoo.com]
- 11. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining GSK8814 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GSK8814 in in vivo experiments. The information is tailored for scientists and drug development professionals to address specific challenges encountered during their studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for this compound in an in vivo mouse model?
While a definitive, peer-reviewed in vivo dosage for this compound has not been widely published, a starting point can be inferred from studies with other selective ATAD2 inhibitors. For the ATAD2 inhibitor BAY-850, a dose of 20 mg/kg has been used effectively in a mouse xenograft model to reduce tumor volume and lung metastases.[1] It is recommended to perform a dose-escalation study starting from a lower dose to determine the maximum tolerated dose (MTD) and optimal biological dose for your specific model.
Q2: How should this compound be formulated for in vivo administration?
This compound is a hydrophobic small molecule. A common formulation for similar compounds for in vivo use involves a multi-component vehicle to ensure solubility and bioavailability. For the related ATAD2 inhibitor BAY-850, a successful formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is crucial to prepare the formulation fresh on the day of use and to visually inspect for any precipitation before administration.
Q3: What is the mechanism of action of this compound and the downstream signaling pathways it affects?
This compound is a potent and selective inhibitor of the ATAD2 bromodomain. ATAD2 is a transcriptional coactivator implicated in several cancer-promoting signaling pathways. By inhibiting the ATAD2 bromodomain, this compound disrupts its interaction with acetylated histones, leading to the downregulation of target genes involved in cell cycle progression, proliferation, and survival. Key downstream pathways affected by ATAD2 inhibition include:
-
Rb/E2F-cMyc Pathway: Regulates cell cycle progression.
-
PI3K/AKT/mTOR Pathway: A central regulator of cell growth, proliferation, and survival.
-
MAPK Pathway: Involved in cell proliferation, differentiation, and survival.
-
Hedgehog Pathway: Plays a role in embryonic development and tumorigenesis.
-
TGF-β Pathway: Involved in cell growth, differentiation, and apoptosis.
Caption: this compound inhibits ATAD2, disrupting downstream oncogenic signaling pathways.
Troubleshooting Guide
Problem 1: Weak or no in vivo efficacy despite potent in vitro activity.
This is a common challenge with small molecule inhibitors. Several factors could contribute to this discrepancy:
| Potential Cause | Troubleshooting Steps |
| Poor Pharmacokinetics (PK) | - Verify Formulation: Ensure the compound is fully dissolved and stable in the vehicle. Consider using alternative formulations to improve solubility and absorption. - Conduct PK Studies: Measure the plasma and tumor concentration of this compound over time to determine if it is reaching and being maintained at the target site at a sufficient concentration. |
| High Protein Binding | - Measure Plasma Protein Binding: A high degree of binding to plasma proteins can reduce the free fraction of the drug available to engage the target. |
| Rapid Metabolism | - In Vitro Metabolism Assays: Use liver microsomes to assess the metabolic stability of this compound. - Identify Metabolites: Determine if the compound is being rapidly converted to inactive metabolites in vivo. |
| Target Engagement Issues | - Pharmacodynamic (PD) Studies: Measure the expression of ATAD2 target genes (e.g., c-Myc) in tumor tissue after treatment to confirm target engagement in vivo. |
| Tumor Model Resistance | - Investigate Alternative Pathways: The tumor model may have redundant or compensatory signaling pathways that bypass the need for ATAD2.[3] |
Problem 2: Observed toxicity in treated animals.
Bromodomain inhibitors as a class have been associated with certain toxicities. Careful monitoring of the animals is crucial.
| Observed Toxicity | Monitoring and Management |
| Thrombocytopenia (Low Platelet Count) | - Monitoring: Perform complete blood counts (CBCs) from tail vein blood samples before and during treatment (e.g., 7-17 days after initiation).[4] - Management: If significant thrombocytopenia is observed, consider dose reduction or less frequent dosing. |
| Gastrointestinal (GI) Toxicity | - Clinical Signs: Monitor for signs such as diarrhea, weight loss, hunched posture, and ruffled fur.[5] - Management: Provide supportive care, such as hydration. If severe, a dose reduction or temporary cessation of treatment may be necessary. |
| General Morbidity | - Daily Health Checks: Monitor body weight, food and water intake, and overall activity levels. A significant and sustained loss of body weight (>15-20%) is a common endpoint. |
Experimental Protocols
Protocol 1: In Vivo Dosing and Administration (Based on a related ATAD2 inhibitor)
-
Preparation of Formulation:
-
Prepare a 10X stock solution of this compound in 100% DMSO.
-
On the day of dosing, dilute the stock solution with PEG300, Tween-80, and saline to achieve a final concentration of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
Vortex thoroughly to ensure complete dissolution. Visually inspect for any precipitate.
-
-
Administration:
-
Administer the formulation to mice via intraperitoneal (i.p.) injection or oral gavage (p.o.).
-
The dosing volume should be calculated based on the animal's body weight (e.g., 10 mL/kg).
-
Caption: Workflow for the preparation and administration of this compound for in vivo studies.
Protocol 2: Monitoring for Thrombocytopenia
-
Blood Collection:
-
Collect a small volume of blood (approximately 20-50 µL) from the tail vein into a tube containing an anticoagulant (e.g., EDTA).
-
-
Analysis:
-
Perform a complete blood count (CBC) using an automated hematology analyzer to determine the platelet count.
-
Compare platelet counts in treated animals to those in vehicle-treated controls.
-
Quantitative Data Summary
| Compound | Assay | Result | Reference |
| This compound | ATAD2 Bromodomain Binding (IC50) | 0.059 µM | MedChemExpress |
| This compound | ATAD2 Binding (pKd) | 8.1 | MedChemExpress |
| This compound | ATAD2 Binding (pKi) | 8.9 | MedChemExpress |
| This compound | Selectivity (ATAD2 vs BRD4 BD1) | 500-fold | MedChemExpress |
| BAY-850 | In Vivo Dosage (Mouse Xenograft) | 20 mg/kg | [1] |
References
- 1. Recommendations for the use of NOD/SCID mouse model in autoimmune- and drug-induced thrombocytopenia: communication from the SSC of the ISTH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Humanized mouse models for inherited thrombocytopenia studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. dovepress.com [dovepress.com]
- 5. Chemotherapy induced gastrointestinal toxicities - PMC [pmc.ncbi.nlm.nih.gov]
how to interpret unexpected results with GSK8814
Welcome to the technical support center for GSK8814, a potent and selective chemical probe for the ATAD2 bromodomain. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help interpret unexpected experimental outcomes.
Quick Facts: this compound and Negative Control GSK8815
To facilitate robust experimental design and data interpretation, all quantitative data for this compound and its recommended negative control, GSK8815, are summarized below.
| Parameter | This compound (Active Probe) | GSK8815 (Negative Control) | Reference |
| Target | ATAD2 Bromodomain | Inactive against ATAD2 | [1] |
| IC50 (ATAD2) | 0.059 µM | Not active | [2][3] |
| pKd (ATAD2, ITC) | 8.1 | 5.5 | [1] |
| pKi (ATAD2, BROMOscan) | 8.9 | Not determined | [2][3] |
| pIC50 (ATAD2, TR-FRET) | 7.3 | 5.5 | [2][3] |
| Selectivity | >500-fold over BRD4 BD1 | Not applicable | [2][3] |
| Cellular Target Engagement (EC50, NanoBRET) | 2 µM | Not active | [1] |
Troubleshooting Guide for Unexpected Results with this compound
This guide is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Question 1: I am not observing the expected phenotype (e.g., decreased cell viability, altered gene expression) after treating my cells with this compound.
This is a common issue that can arise from several factors, from the compound itself to the experimental setup.
Troubleshooting Workflow: No Observed Phenotype
Troubleshooting workflow for lack of an expected phenotype.
Question 2: I am observing a significant effect with both this compound and the negative control, GSK8815.
This scenario suggests that the observed phenotype is not due to the specific inhibition of ATAD2.
Possible Causes and Solutions:
-
High Compound Concentration: At high concentrations, even relatively inert molecules can cause non-specific cellular stress or toxicity.
-
Solution: Lower the concentration of both this compound and GSK8815. Stick to the lowest effective concentration of this compound as determined by your dose-response experiments. The original developers of this compound recommend not exceeding low-micromolar concentrations to avoid potential off-target effects.
-
-
Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve the compounds may be causing toxicity.
-
Solution: Ensure the final concentration of the solvent in your cell culture media is consistent across all conditions (including untreated controls) and is at a non-toxic level (typically <0.1% for DMSO).
-
-
Assay Interference: The chemical scaffold of the compounds might be interfering with your assay readout (e.g., autofluorescence in a fluorescence-based assay).
-
Solution: Run a control with the compounds in a cell-free version of your assay, if possible, to check for direct interference.
-
Question 3: The effect of this compound is less potent or has a different phenotype than ATAD2 knockdown (e.g., using siRNA/shRNA).
This is an important observation that highlights the difference between inhibiting a protein's function with a small molecule and removing the protein entirely.
Signaling Pathway: ATAD2's Role as a Transcriptional Co-activator
References
Validation & Comparative
Validating GSK8814 On-Target Effects with the GSK8815 Control: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specific on-target activity of a chemical probe is paramount. This guide provides a comparative analysis of GSK8814, a potent and selective inhibitor of the ATAD2 bromodomain, and its structurally related but significantly less active control compound, GSK8815. The data presented here illustrates how utilizing a proper negative control is essential for validating that the observed biological effects of this compound are a direct result of its interaction with the intended target.
This compound has emerged as a valuable tool for investigating the biological functions of ATAD2, a protein implicated in various cancers due to its role in chromatin remodeling and gene expression.[1][2] To ensure that cellular phenotypes observed upon treatment with this compound are not due to off-target effects, it is crucial to compare its activity with a control compound like GSK8815. GSK8815 is the opposite enantiomer of this compound and exhibits markedly reduced potency for ATAD2, making it an ideal negative control for cellular assays.[2]
Comparative Analysis of this compound and GSK8815
The following tables summarize the key quantitative data comparing the biochemical and cellular activities of this compound and its control, GSK8815.
| Parameter | This compound | GSK8815 | Assay Type | Reference |
| Target | ATAD2 Bromodomain | ATAD2 Bromodomain | - | [1][3][4] |
| pKd | 8.1 | 5.5 | Isothermal Titration Calorimetry (ITC) | [1][4] |
| pKi | 8.9 | Not Reported | BROMOscan | [1][3][4] |
| pIC50 | 7.3 | Not Reported | TR-FRET (H4 peptide displacement) | [1][4] |
| IC50 | 0.059 µM | Not Reported | Biochemical Assay | [3] |
| Cellular EC50 | 2 µM | Not Reported | NanoBRET Assay | [1][4] |
Selectivity Profile of this compound
| Parameter | Value | Target Comparison | Assay Type | Reference |
| Selectivity | >500-fold | ATAD2 vs. BRD4 BD1 | Biochemical Assay | [3] |
| Selectivity | >1000-fold | ATAD2 vs. BRD4 | BROMOscan | [4] |
| Selectivity | >100-fold | ATAD2 vs. other bromodomains | BROMOscan | [1][4] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are outlines of the key experiments cited in the comparison of this compound and GSK8815.
Isothermal Titration Calorimetry (ITC)
ITC is utilized to directly measure the binding affinity (Kd) of the inhibitor to its target protein.
-
Preparation: Recombinant ATAD2 bromodomain protein is purified and dialyzed against the assay buffer. This compound and GSK8815 are dissolved in the same buffer.
-
Titration: The ATAD2 protein solution is placed in the sample cell of the calorimeter. The inhibitor solution is loaded into the injection syringe.
-
Measurement: A series of small injections of the inhibitor into the protein solution are performed. The heat change associated with each injection is measured.
-
Data Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the displacement of a fluorescently labeled ligand from the ATAD2 bromodomain by the inhibitor.
-
Reagents: Biotinylated acetylated histone H4 peptide, a terbium-cryptate labeled anti-His antibody (donor), and streptavidin-d2 (acceptor) are used.
-
Assay Setup: The ATAD2 bromodomain protein is incubated with the histone peptide and the donor and acceptor molecules in an assay buffer.
-
Inhibitor Addition: Serial dilutions of this compound or GSK8815 are added to the assay plate.
-
Measurement: After incubation, the TR-FRET signal is measured. Inhibition of the protein-peptide interaction leads to a decrease in the FRET signal.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
NanoBRET Cellular Target Engagement Assay
The NanoBRET assay quantifies the engagement of an inhibitor with its target protein within living cells.
-
Cell Preparation: Cells are transiently transfected with a plasmid encoding the ATAD2 bromodomain fused to NanoLuc luciferase.
-
Tracer Addition: A fluorescently labeled tracer that binds to the ATAD2 bromodomain is added to the cells.
-
Inhibitor Treatment: Cells are treated with increasing concentrations of this compound or GSK8815.
-
Measurement: The BRET signal is measured. Displacement of the tracer by the inhibitor results in a decrease in the BRET signal.
-
Data Analysis: The EC50 values are determined from the dose-response curves.
Visualizing the Mechanism and Workflow
On-Target Inhibition of ATAD2 by this compound
References
Comparative Analysis of GSK8814 and Other Bromodomain Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ATAD2 bromodomain inhibitor GSK8814 with other prominent bromodomain inhibitors, supported by experimental data. The information is presented to facilitate informed decisions in research and development.
This comparative analysis focuses on this compound, a potent and highly selective chemical probe for the ATAD2 bromodomain, and contrasts its performance with established pan-BET (Bromodomain and Extra-Terminal) inhibitors, JQ1 and I-BET762. The comparison encompasses biochemical affinity, selectivity across the bromodomain family, and cellular activity in various cancer cell lines.
Data Presentation
The following tables summarize the quantitative data for this compound and other key bromodomain inhibitors, offering a clear comparison of their biochemical and cellular activities.
Table 1: Biochemical Activity and Selectivity of Bromodomain Inhibitors
| Inhibitor | Target Bromodomain | IC50 (μM) | pKd | pKi (BROMOscan) | Selectivity Highlights |
| This compound | ATAD2 | 0.059 [1] | 8.1 [1] | 8.9 [1] | >500-fold selective for ATAD2 over BRD4 BD1 [1] |
| (+)-JQ1 | BRD4 (BD1) | 0.077[2] | 7.3 (for BRD4(1)) | - | Broad BET family inhibitor |
| BRD4 (BD2) | 0.033[2] | - | - | ||
| BRD2 (BD1) | 0.0177 | 6.9 (for BRD2(N)) | - | ||
| I-BET762 | BRD2, BRD3, BRD4 | Pan-BET inhibitor | - | - | Orally bioavailable pan-BET inhibitor[3] |
Table 2: Comparative Cellular Activity (IC50) of Bromodomain Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (μM) | (+)-JQ1 IC50 (μM) | I-BET762 IC50 (μM) |
| LNCaP | Prostate Cancer | 2.7[1] | - | - |
| HCT116 | Colon Cancer | - | 0.150[4] | - |
| HT29 | Colon Cancer | - | 0.300[4] | - |
| MCF7 | Breast Cancer | - | 0.150[4] | - |
| A2780 | Ovarian Cancer | - | 0.45 - 1.49[5] | - |
| SKOV3 | Ovarian Cancer | - | 0.45 - 1.49[5] | - |
| KMS-34 | Multiple Myeloma | - | 0.068[2] | - |
| LR5 | Multiple Myeloma | - | 0.098[2] | - |
| RPMI-8226 | Multiple Myeloma | - | Sensitive | - |
| H1975 | Lung Adenocarcinoma | - | <5 (Sensitive)[6] | - |
| H460 | Large Cell Lung Carcinoma | - | >10 (Insensitive)[6] | - |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and thorough understanding of the presented data.
BROMOscan® Bromodomain Profiling
The BROMOscan® technology is a competitive binding assay used to determine the selectivity of inhibitors against a large panel of bromodomains.[7]
Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified using qPCR. A reduction in the amount of bound bromodomain in the presence of the test compound indicates binding.[7]
Protocol:
-
Preparation: Test compounds are prepared at various concentrations.
-
Binding Reaction: DNA-tagged bromodomains are incubated with the test compound and an immobilized ligand specific for the bromodomain.
-
Washing: Unbound bromodomain is washed away.
-
Quantification: The amount of bound, DNA-tagged bromodomain is quantified using qPCR.
-
Data Analysis: The results are compared to a control (DMSO) to determine the percent of bromodomain bound at each compound concentration. Dissociation constants (Kd) are calculated from the dose-response curves.[7]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are used to measure the binding affinity of inhibitors to their target bromodomains in a solution-based format.
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium chelate) to an acceptor fluorophore (e.g., APC) when they are in close proximity. A bromodomain protein is labeled with the donor, and a biotinylated histone peptide ligand is labeled with the acceptor (via streptavidin-APC). Inhibitor binding to the bromodomain disrupts the protein-ligand interaction, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation: Prepare assay buffer, Europium-labeled bromodomain, and the biotinylated histone peptide/streptavidin-APC complex.
-
Inhibitor Dispensing: Add serial dilutions of the test compound to a 384-well plate.
-
Protein Addition: Add the Europium-labeled bromodomain to the wells and incubate to allow for inhibitor binding.
-
Ligand Addition: Add the biotinylated histone peptide/streptavidin-APC complex to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature, protected from light.
-
Measurement: Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the inhibitor concentration to determine the IC50 value.
AlphaScreen® Assay
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is another proximity-based assay used to measure inhibitor binding.
Principle: The assay utilizes donor and acceptor beads that generate a chemiluminescent signal when brought into close proximity. A biotinylated histone peptide is bound to streptavidin-coated donor beads, and a GST-tagged bromodomain is bound to anti-GST antibody-coated acceptor beads. When the bromodomain and peptide interact, the beads are brought together, generating a signal. Inhibitors that disrupt this interaction cause a decrease in the signal.
Protocol:
-
Reagent Preparation: Prepare assay buffer, test compounds, biotinylated histone peptide, GST-tagged bromodomain, streptavidin-donor beads, and anti-GST-acceptor beads.
-
Reaction Setup: In a 384-well plate, add the test compound, GST-tagged bromodomain, and biotinylated histone peptide. Incubate to allow for binding.
-
Bead Addition: Add the anti-GST acceptor beads and incubate. Then, add the streptavidin donor beads and incubate in the dark.
-
Measurement: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: The signal is inversely proportional to the inhibitory activity. Plot the signal against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a method to verify target engagement of a compound in a cellular environment.[8]
Principle: The binding of a ligand to its target protein can alter the protein's thermal stability. In CETSA®, cells are treated with a compound and then heated. The compound-bound protein will be more resistant to heat-induced denaturation and aggregation. The amount of soluble protein remaining at different temperatures is then quantified.[9][10]
Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble Fraction: Centrifuge the lysates to pellet aggregated proteins.
-
Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[10]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow for inhibitor screening.
Caption: Signaling pathways affected by BET inhibitors and ATAD2.
Caption: A typical workflow for bromodomain inhibitor screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - IC50 values for 21 cell lines of various tumor entities. - figshare - Figshare [figshare.com]
- 5. Hitting two oncogenic machineries in cancer cells: cooperative effects of the multi-kinase inhibitor ponatinib and the BET bromodomain blockers JQ1 or dBET1 on human carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
Comparative Analysis of GSK8814 Activity Across Diverse Cancer Cell Lines
A guide for researchers, scientists, and drug development professionals on the cross-validation of the ATAD2 bromodomain inhibitor, GSK8814.
This guide provides a comparative overview of the activity of this compound, a potent and selective chemical probe for the ATAD2 bromodomain, across different cancer cell lines. While comprehensive public data on the activity of this compound across a wide panel of cancer cell lines is limited, this document collates available information to offer insights into its potential as a therapeutic agent. The guide details its mechanism of action, summarizes its activity in specific cell lines, and provides context by comparing it with other known ATAD2 inhibitors.
Mechanism of Action and Target Engagement
This compound is a highly potent and selective inhibitor of the ATPase Family AAA Domain-Containing Protein 2 (ATAD2) bromodomain.[1][2] The bromodomain of ATAD2 is responsible for recognizing acetylated lysine residues on histones, a key mechanism in chromatin remodeling and gene transcription. By binding to this bromodomain, this compound disrupts the interaction of ATAD2 with chromatin, thereby modulating the expression of genes involved in cell proliferation and survival.
Biochemical assays have demonstrated that this compound has a half-maximal inhibitory concentration (IC50) of 0.059 µM for the ATAD2 bromodomain.[1] In cellular assays, this compound shows target engagement with an EC50 of 2 µM in a NanoBRET assay, which measures the interaction of the inhibitor with the ATAD2 bromodomain within living cells.[2] this compound exhibits high selectivity for ATAD2, with a more than 500-fold selectivity over the BRD4 bromodomain, a member of the well-studied BET family of proteins.[1]
ATAD2 Signaling Pathway
ATAD2 is implicated in several critical cancer-related signaling pathways, making it an attractive target for cancer therapy. Its overexpression has been correlated with poor prognosis in various cancers. The diagram below illustrates the central role of ATAD2 in oncogenic signaling.
Comparative Activity of this compound in Cancer Cell Lines
Quantitative data on the anti-proliferative effects of this compound across a broad range of cancer cell lines is not extensively available in the public domain. The primary characterization of this compound focused on its biochemical and cellular target engagement. However, some data on its effects in specific cancer cell lines have been reported.
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| LNCaP | Prostate Cancer | Colony Formation | 2.7 | [1] |
For a broader perspective, the following table includes activity data for other selective ATAD2 inhibitors in various cancer cell lines. This comparison can provide an initial indication of the potential spectrum of activity for ATAD2 inhibitors.
| Inhibitor | Cell Line | Cancer Type | Assay Type | IC50 (µM) |
| BAY-850 | PA-1 | Ovarian Cancer | Proliferation | ~5 |
| BAY-850 | SK-OV3 | Ovarian Cancer | Proliferation | ~5 |
| AM879 | MDA-MB-231 | Breast Cancer | Proliferation | 2.43 |
| AM879 | BT-549 | Breast Cancer | Proliferation | 5.43 |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Colony Formation Assay
This assay assesses the ability of a single cell to grow into a colony, a measure of its reproductive viability.
-
Cell Seeding: A single-cell suspension is prepared, and cells are seeded at a low density (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.
-
Incubation: Plates are incubated for a period of 10-14 days to allow for colony formation. The medium is changed every 2-3 days.
-
Fixation and Staining: Colonies are fixed with methanol and stained with a solution of crystal violet.
-
Quantification: The number of colonies (typically defined as clusters of >50 cells) in each well is counted. The IC50 value is calculated as the concentration of the compound that inhibits colony formation by 50% compared to the vehicle-treated control.
NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to its target protein within living cells.
-
Cell Transfection: Cells are transfected with a vector encoding for the target protein (ATAD2) fused to NanoLuc® luciferase.
-
Compound and Tracer Addition: Transfected cells are treated with the test compound (this compound) followed by the addition of a cell-permeable fluorescent tracer that also binds to the target protein.
-
Substrate Addition: A substrate for NanoLuc® luciferase is added, leading to bioluminescence.
-
BRET Measurement: If the fluorescent tracer is in close proximity to the NanoLuc®-fused target (i.e., bound to it), Bioluminescence Resonance Energy Transfer (BRET) occurs. The binding of the test compound displaces the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: The BRET ratio is calculated, and a dose-response curve is generated to determine the EC50, the concentration at which the compound displaces 50% of the tracer.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of the ATAD2 bromodomain. Its high potency and selectivity make it a useful tool for target validation. The available data in the LNCaP prostate cancer cell line suggests that inhibition of ATAD2 can impact cancer cell proliferation. However, a comprehensive cross-validation of this compound's activity across a diverse panel of cancer cell lines is needed to fully understand its therapeutic potential and to identify cancer types that are most sensitive to ATAD2 inhibition. The comparison with other ATAD2 inhibitors suggests that the anti-proliferative effects are likely to be observed in the low micromolar range in sensitive cell lines. Further studies are warranted to expand the cell line profiling of this compound and to explore its efficacy in in vivo models.
References
Comparative Analysis of GSK8814: A Study in Bromodomain Selectivity
This guide provides a detailed comparison of the bromodomain inhibitor GSK8814 with other well-established BRD4 inhibitors. Contrary to the initial premise of confirming this compound's selectivity for BRD4, this analysis clarifies that this compound is, in fact, a highly potent and selective chemical probe for the ATAD2 bromodomain, exhibiting significant selectivity over BRD4. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the selectivity profiles of key bromodomain inhibitors.
Executive Summary
This compound is a potent inhibitor of the ATAD2 bromodomain with an IC50 of 0.059 µM.[1] Crucially, it demonstrates a 500-fold selectivity for ATAD2 over the first bromodomain of BRD4 (BD1).[1] This profile distinguishes it from pan-BET inhibitors like JQ1, I-BET762, and OTX015, which target multiple members of the Bromodomain and Extra-Terminal (BET) family—namely BRD2, BRD3, and BRD4—with higher affinity. This guide presents the quantitative data for these compounds, details the experimental protocols used to determine their selectivity, and provides visual diagrams of a key experimental workflow and the BRD4 signaling pathway to contextualize their mechanism of action.
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the binding affinities and selectivity of this compound in comparison to established pan-BET inhibitors. The data highlights this compound's distinct preference for the ATAD2 bromodomain.
| Compound | Primary Target(s) | ATAD2 Affinity | BRD4 Affinity | Selectivity Notes |
| This compound | ATAD2 | IC50: 59 nM[1] pIC50: 7.3[1] | pIC50 (BD1): 4.6[1] | 500-fold selective for ATAD2 over BRD4 (BD1)[1] |
| (+)-JQ1 | BRD2, BRD3, BRD4, BRDT | - | IC50 (BD1): 77 nM[2] IC50 (BD2): 33 nM[2] | A potent, pan-BET inhibitor that binds competitively to the acetyl-lysine binding sites of BET family bromodomains.[2] |
| I-BET762 (Molibresib) | BRD2, BRD3, BRD4 | - | IC50: ~35 nM[3] | A potent benzodiazepine inhibitor of the BET family of bromodomains.[4] |
| OTX015 (Birabresib) | BRD2, BRD3, BRD4 | - | IC50: 92-112 nM[5][6] | A thienotriazolodiazepine compound that inhibits the binding of BRD2, BRD3, and BRD4 to acetylated histones.[5] |
Experimental Protocols
The determination of inhibitor selectivity and potency relies on various robust biochemical and biophysical assays. The most common methods employed in the characterization of the compounds listed above are AlphaScreen, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and BROMOscan.
1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based proximity assay is widely used for high-throughput screening and measuring competitive binding.[7]
-
Principle: The assay involves two types of beads: Donor and Acceptor beads. One bead is coated with a tagged bromodomain protein (e.g., His-tagged BRD4), and the other is coated with a molecule that binds the first bead's partner (e.g., streptavidin, which binds a biotinylated histone peptide ligand). When the bromodomain and its ligand interact, the beads are brought into close proximity. Upon excitation with a laser (680 nm), the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal (520-620 nm). A competitive inhibitor disrupts the protein-ligand interaction, separating the beads and causing a loss of signal.[7]
-
Detailed Methodology:
-
Reagent Preparation: All reagents are prepared in a suitable assay buffer. The bromodomain protein (e.g., GST-tagged BRD4) and a biotinylated histone peptide substrate are used.
-
Inhibitor Incubation: A master mixture containing the assay buffer and the biotinylated substrate is prepared. This mixture is added to the wells of a microtiter plate containing the test inhibitor at various concentrations.
-
Protein Addition: The purified, tagged bromodomain protein is added to the wells, and the plate is incubated for a set period (e.g., 30 minutes) at room temperature to allow the binding reaction to reach equilibrium.
-
Acceptor Bead Addition: Acceptor beads (e.g., streptavidin-coated) are added to each well, and the plate is incubated to allow the beads to bind to the biotinylated components.
-
Donor Bead Addition: Donor beads (e.g., Glutathione-coated, to bind the GST-tagged protein) are added, and the plate is incubated in the dark for a longer period (e.g., 60 minutes) to allow for maximal bead proximity.
-
Signal Reading: The plate is read using an AlphaScreen-capable plate reader, which excites the donor beads and measures the light emission from the acceptor beads.
-
Data Analysis: The resulting signal is plotted against the inhibitor concentration to generate a dose-response curve, from which the IC50 value (the concentration of inhibitor required to reduce the signal by 50%) is calculated.
-
2. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)
This assay is another homogeneous method suitable for high-throughput screening that measures the proximity of two fluorophores.
-
Principle: A bromodomain protein is labeled with a donor fluorophore (e.g., Terbium chelate), and its binding partner (an acetylated histone peptide) is labeled with an acceptor fluorophore. When these two molecules interact, the donor and acceptor are brought close enough for FRET to occur upon excitation of the donor. A competitive inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[8]
3. BROMOscan™
This is a proprietary, quantitative, competition-based binding assay platform.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain protein that remains bound to the solid support is measured using quantitative PCR (qPCR) of the attached DNA tag. A lower qPCR signal indicates a stronger binding of the test compound to the bromodomain. This method allows for the determination of dissociation constants (Kd).[9][10]
Visualizations
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Discovery of epigenetic regulator I-BET762: lead optimization to afford a clinical candidate inhibitor of the BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. BROMOscan™ | uhCIðIjQÜ̯èT[rX | RXEoCI®ïÐ [cosmobio.co.jp]
Validating GSK8814-Induced Phenotype with Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological inhibition of ATAD2 by GSK8814 with genetic approaches for validating the resulting cellular phenotypes. The information herein is intended to assist researchers in designing and interpreting experiments aimed at confirming the on-target effects of this compound and understanding the broader biological role of ATAD2.
Introduction to this compound and ATAD2
This compound is a potent and highly selective chemical probe for the bromodomain of ATPase Family AAA Domain Containing 2 (ATAD2).[1] ATAD2 is an epigenetic reader protein that has been implicated in various cancers and is considered a promising therapeutic target.[2] Pharmacological inhibition of ATAD2 with this compound has been shown to induce anti-proliferative effects in cancer cell lines. Validating that this phenotype is a direct result of ATAD2 inhibition is a critical step in the drug discovery process. This guide outlines how genetic methods, such as siRNA/shRNA-mediated knockdown and CRISPR/Cas9-mediated knockout, can be employed to corroborate the phenotypic observations made with this compound.
Phenotypic Comparison: Pharmacological vs. Genetic Inhibition of ATAD2
The primary phenotype associated with the inhibition of ATAD2, either by small molecules like this compound or by genetic perturbation, is the suppression of cancer cell growth. This is achieved through a combination of reduced proliferation, cell cycle arrest, and induction of apoptosis. The following table summarizes the comparative effects observed with this compound and genetic approaches.
| Phenotypic Outcome | This compound (Pharmacological Inhibition) | Genetic Inhibition (siRNA/shRNA/CRISPR) | Key Findings & Citations |
| Cell Viability | Dose-dependent reduction in viability of cancer cell lines. | Significant decrease in the viability of various cancer cell lines upon ATAD2 knockdown. | Both approaches lead to a reduction in cancer cell viability, suggesting on-target anti-proliferative effects.[1][2] |
| Colony Formation | Inhibition of colony formation in cancer cells.[1] | Significant reduction in the number and size of colonies formed by cancer cells following ATAD2 knockdown. | Consistent with reduced cell viability, both methods impair the ability of single cells to proliferate and form colonies.[1] |
| Cell Cycle Progression | Inhibition of genes involved in the cell cycle.[1] | Arrest of cells in the G1 phase of the cell cycle. | Inhibition of ATAD2 disrupts normal cell cycle progression, leading to an accumulation of cells in the G1 phase. |
| Apoptosis | Not explicitly detailed for this compound in the provided results. | Induction of apoptosis, as evidenced by increased caspase activity and Annexin V staining. | Genetic knockdown of ATAD2 clearly triggers programmed cell death. This is an important phenotype to assess with this compound to confirm a similar mechanism of action. |
| Gene Expression | Inhibition of genes involved in cell cycle and division.[1] | Downregulation of genes regulated by transcription factors like c-Myc and E2F, which are known to interact with ATAD2. A study with the ATAD2 inhibitor BAY-850 showed altered expression of centromere regulatory genes.[2] | The convergence of gene expression changes upon both pharmacological and genetic inhibition of ATAD2 provides strong evidence for on-target activity. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in validating the this compound-induced phenotype.
ATAD2 Knockdown using siRNA
Objective: To transiently reduce the expression of ATAD2 in a cancer cell line to compare its phenotype with that induced by this compound.
Materials:
-
Target cancer cell line
-
ATAD2-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Serum-free culture medium (e.g., Opti-MEM)
-
Complete culture medium
-
6-well plates
Protocol:
-
One day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.[3]
-
On the day of transfection, prepare two tubes for each well to be transfected.
-
Tube A: Dilute the ATAD2 siRNA or control siRNA in serum-free medium to the desired final concentration (typically 10-50 nM).[3]
-
Tube B: Dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 10-15 minutes to allow the formation of siRNA-lipid complexes.[3]
-
Remove the culture medium from the cells and replace it with fresh complete culture medium (without antibiotics).
-
Add the siRNA-lipid complexes dropwise to the cells.
-
Incubate the cells for 24-72 hours before proceeding with downstream phenotypic assays.
-
Validate the knockdown efficiency by Western blot or qRT-PCR analysis of ATAD2 protein or mRNA levels, respectively.
ATAD2 Knockout using CRISPR/Cas9
Objective: To generate a stable cell line with a permanent disruption of the ATAD2 gene for long-term phenotypic studies.
Materials:
-
Target cancer cell line
-
CRISPR/Cas9 plasmid co-expressing Cas9 nuclease and a validated ATAD2-specific guide RNA (gRNA)
-
Control plasmid with a non-targeting gRNA
-
Transfection reagent suitable for plasmids
-
Puromycin or other selection antibiotic corresponding to the plasmid
-
96-well plates for single-cell cloning
Protocol:
-
Transfect the cancer cells with the ATAD2-gRNA-Cas9 plasmid or the control plasmid using a suitable transfection reagent.
-
48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Maintain the selection for a period sufficient to eliminate non-transfected cells.
-
Once a stable population of resistant cells is established, perform single-cell cloning by limiting dilution in 96-well plates to isolate monoclonal colonies.
-
Expand the single-cell clones and screen for ATAD2 knockout by Western blot and genomic DNA sequencing to confirm the presence of insertions or deletions (indels) at the target site.
-
Once knockout is confirmed, expanded knockout and control cell lines can be used for phenotypic assays.
Cell Viability Assay (MTT Assay)
Objective: To quantify the effect of this compound or ATAD2 genetic inhibition on cell viability.
Materials:
-
Cells treated with this compound or control, or ATAD2 knockdown/knockout and control cells
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[5]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
For pharmacological inhibition, treat the cells with various concentrations of this compound or a vehicle control. For genetic inhibition, use the ATAD2 knockdown/knockout and control cells.
-
Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[6][7]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[5] Cell viability is proportional to the absorbance.
Colony Formation Assay
Objective: To assess the long-term proliferative capacity of single cells after treatment with this compound or genetic inhibition of ATAD2.
Materials:
-
Cells treated with this compound or control, or ATAD2 knockdown/knockout and control cells
-
6-well plates
-
Complete culture medium
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol/water)
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Treat the cells with this compound or use the genetically modified cells.
-
Incubate the plates for 1-3 weeks, allowing colonies to form. Change the medium every 2-3 days.
-
When colonies are visible, wash the wells with PBS, fix the cells with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
Cell Cycle Analysis
Objective: To determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells treated with this compound or control, or ATAD2 knockdown/knockout and control cells
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Protocol:
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.[8]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Apoptosis Assay (Annexin V Staining)
Objective: To detect and quantify apoptotic cells.
Materials:
-
Cells treated with this compound or control, or ATAD2 knockdown/knockout and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.[9][10]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[9] Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: ATAD2 signaling pathway and points of intervention.
Caption: Experimental workflow for genetic validation.
Conclusion
The convergence of phenotypic outcomes from both pharmacological inhibition with this compound and genetic suppression of ATAD2 provides robust validation of the inhibitor's on-target activity. This comparative approach is essential for confidently attributing the observed cellular effects to the inhibition of ATAD2 and for advancing the development of ATAD2-targeted therapeutics. Researchers are encouraged to employ a combination of the assays detailed in this guide to build a comprehensive and compelling validation package for this compound and other small molecule inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. yeasenbio.com [yeasenbio.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. goldbio.com [goldbio.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. fccf.cdn.mskcc.org [fccf.cdn.mskcc.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Safety Operating Guide
Personal protective equipment for handling GSK8814
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the potent and selective ATAD2 bromodomain inhibitor, GSK8814. The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting. While this compound is shipped as a non-hazardous chemical, adherence to standard laboratory safety protocols is crucial.
Personal Protective Equipment (PPE)
Proper personal protective equipment is paramount when handling any chemical compound. For this compound, the following PPE is recommended as a minimum standard:
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory Coat | Fully buttoned to protect skin and personal clothing. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Use a certified respirator if creating aerosols or handling large quantities. |
| Foot Protection | Closed-toe Shoes | Shoes should fully cover the feet. |
Operational and Disposal Plans
Handling and Storage:
This compound is a solid powder that is soluble in DMSO.[1] For short-term storage, it can be kept at 0-4°C for days to weeks.[1] For long-term storage, it is recommended to store the compound at -20°C for months to years.[1] Stock solutions should be stored at -20°C and used within one month, or at -80°C for up to six months.[2] Aliquot solutions to avoid multiple freeze-thaw cycles.[3]
Spill Management:
In the event of a spill, wear appropriate PPE, including double nitrile gloves, a lab coat, and safety glasses. For a small spill of the solid, gently sweep the material to avoid creating dust and place it in a sealed container for disposal. For a solution spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.
Disposal:
Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local regulations. Unused material should be disposed of as chemical waste. Do not pour down the drain.
Experimental Protocols
This compound is a potent and selective inhibitor of the ATAD2 bromodomain with an IC50 of 0.059 µM.[2] It shows over 500-fold selectivity for ATAD2 over BRD4 BD1.[2] The following is a generalized protocol for a cellular assay to evaluate the effect of this compound on cancer cell viability.
Cell Viability Assay (MTT Assay):
-
Cell Seeding: Seed cancer cells (e.g., LNCaP) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[1] Create a serial dilution of this compound in cell culture media to achieve the desired final concentrations (e.g., 10 nM to 10 µM).
-
Cell Treatment: Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value of this compound.
Mechanism of Action Visualization
The following diagram illustrates the proposed mechanism of action of this compound as an ATAD2 bromodomain inhibitor.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
